molecular formula C13H11N3O B1197373 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one CAS No. 15495-00-8

2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B1197373
CAS No.: 15495-00-8
M. Wt: 225.25 g/mol
InChI Key: WHSLICPSSNGCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one is a member of quinazolines.

Properties

IUPAC Name

2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8,12,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSLICPSSNGCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349488
Record name 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15495-00-8
Record name 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic scaffold that has garnered immense interest in medicinal chemistry and drug development.[1][2] Derivatives of this structure exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4][5] Within this class, 2,3-dihydroquinazolin-4(1H)-ones (DHQs) represent a crucial subclass, often serving as key synthetic intermediates and possessing significant biological potential in their own right.[6][7] The chiral center at the C2 position adds a layer of structural complexity and offers opportunities for stereospecific interactions with biological targets.[7][8]

This technical guide provides a comprehensive, field-proven overview of the synthesis and detailed analytical characterization of a specific, potent derivative: 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one. The methodologies and insights presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to work with this important class of molecules.

Part 1: Synthesis and Mechanistic Rationale

The most direct and efficient pathway to 2-substituted-2,3-dihydroquinazolin-4(1H)-ones is the cyclocondensation reaction between anthranilamide (2-aminobenzamide) and a suitable aldehyde. This approach is favored for its high atom economy, operational simplicity, and the ability to generate the target scaffold in a single step.

Core Synthetic Strategy: One-Pot Cyclocondensation

The synthesis of this compound is achieved through the reaction of anthranilamide with 4-pyridinecarboxaldehyde. This transformation can be accomplished under various conditions, reflecting a modern trend towards greener and more efficient chemistry.[9][10] While numerous catalysts, including Lewis and Brønsted acids, have been reported to facilitate this reaction, solvent-free and microwave-assisted methods are particularly noteworthy for their clean reaction profiles, high yields, and reduced reaction times.[6][11]

Reaction Mechanism

From a mechanistic standpoint, the reaction proceeds through a well-understood pathway involving acid-base catalysis.[6]

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of the aromatic amino group of anthranilamide on the carbonyl carbon of 4-pyridinecarboxaldehyde.

  • Dehydration: The resulting hemiaminal intermediate rapidly dehydrates to form a Schiff base (an imine).

  • Intramolecular Cyclization: The pendant amide nitrogen then performs an intramolecular nucleophilic attack on the imine carbon.

  • Tautomerization: This cyclization event forms the thermodynamically stable 2,3-dihydroquinazolin-4(1H)-one ring system.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product Anthranilamide Anthranilamide SchiffBase Schiff Base (Imine Intermediate) Anthranilamide->SchiffBase Condensation PyridineAldehyde 4-Pyridinecarboxaldehyde PyridineAldehyde->SchiffBase CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate Intramolecular Cyclization FinalProduct 2-Pyridin-4-yl-2,3-dihydro -1H-quinazolin-4-one CyclizedIntermediate->FinalProduct Tautomerization

Fig 1. Mechanistic pathway for quinazolinone synthesis.
Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established green chemistry methods for the synthesis of related DHQ analogs, prized for its efficiency and high purity of the crude product.[6][12]

Materials:

  • Anthranilamide (1.0 mmol, 136.15 mg)

  • 4-Pyridinecarboxaldehyde (1.0 mmol, 107.11 mg, 0.094 mL)

  • Ethanol (Optional, minimal amount for slurry)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • Vial Preparation: To a 10 mL microwave synthesis vial, add anthranilamide (1.0 mmol) and 4-pyridinecarboxaldehyde (1.0 mmol). If desired, a minimal amount of ethanol (~1-2 mL) can be added to create a slurry, though solvent-free conditions are also highly effective.[6]

  • Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes.[6][12] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Work-up and Isolation: Upon completion, allow the vial to cool to room temperature. The resulting solid is often of high purity.[6] The crude product can be triturated with cold diethyl ether, filtered under vacuum, and washed with additional cold ether to remove any unreacted starting materials.

  • Purification: For analytical-grade purity, the product can be recrystallized from hot ethanol.[6] This typically yields the title compound as a crystalline solid.

Trustworthiness Insight: The elegance of this one-pot method lies in its self-validating nature. The reaction is typically very clean, and the product often precipitates out of the reaction medium upon cooling, simplifying isolation and minimizing the need for complex chromatographic purification.[6]

Part 2: Comprehensive Characterization

Thorough spectroscopic analysis is essential to unequivocally confirm the identity, structure, and purity of the synthesized this compound. The combined interpretation of NMR, IR, and Mass Spectrometry data provides a complete structural picture.[1][5][13]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation CrudeProduct Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C) CrudeProduct->NMR Sample Prep & Analysis MS Mass Spectrometry (HRMS) CrudeProduct->MS Sample Prep & Analysis IR IR Spectroscopy CrudeProduct->IR Sample Prep & Analysis StructureConfirmed Structure & Purity Confirmed NMR->StructureConfirmed Confirms Connectivity & Proton/Carbon Environment MS->StructureConfirmed Confirms Molecular Weight & Formula IR->StructureConfirmed Confirms Functional Groups

Sources

2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a prominent nitrogen-containing heterocyclic motif that has garnered significant attention in the field of drug discovery.[1][2] Recognized as a "privileged structure," this scaffold demonstrates the ability to bind to a variety of biological targets, making it a versatile starting point for the development of novel therapeutics.[1] The introduction of a pyridinyl group at the C2 position, as in 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one, imparts unique physicochemical properties and biological activities, positioning it as a compound of considerable interest for researchers. This guide offers a technical overview of its chemical properties, synthesis, and known biological significance, providing a foundational resource for its application in research and drug development.

Core Chemical and Physical Properties

This compound is a solid compound whose structure integrates the quinazolinone backbone with a pyridine ring, influencing its solubility, crystal packing, and receptor-binding capabilities. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and pyridinic nitrogen) dictates its interaction with biological macromolecules.

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 15495-00-8[3][4]
Molecular Formula C₁₃H₁₁N₃OCalculated
Molecular Weight 225.25 g/mol [4]
Appearance Solid[4]
InChI Key WHSLICPSSNGCOM-UHFFFAOYNA-N[4]

Note: Experimental data such as melting point and solubility are not consistently reported across public domains and should be determined empirically for specific batches.

Synthesis and Mechanistic Pathway

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is well-established, with multi-component, one-pot reactions being the preferred modern approach due to their efficiency and high yields.[5][6] A common and reliable method involves the acid-catalyzed condensation of 2-aminobenzamide with pyridine-4-carbaldehyde.

Recommended Synthetic Protocol

This protocol describes a straightforward, catalyst-driven synthesis that is adaptable for laboratory scale.

Objective: To synthesize this compound via a one-pot condensation reaction.

Materials:

  • 2-aminobenzamide

  • Pyridine-4-carbaldehyde

  • Catalyst (e.g., SnCl₂, Lactic Acid, or NaHSO₄)[5][7][8]

  • Solvent (e.g., Ethanol, Tetrahydrofuran (THF), or solvent-free)[5][7]

  • Glacial Acetic Acid (for certain variations)

  • Sodium Acetate (if using acetic acid)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Aldehyde Addition: Add pyridine-4-carbaldehyde (1.0 eq) to the solution and stir to ensure a homogenous mixture.

  • Catalyst Introduction: Introduce a catalytic amount of the selected acid catalyst (e.g., 1 mol% SnCl₂). The catalyst's role is crucial as it acts as a Lewis acid to activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack.

  • Reaction Conditions: Reflux the mixture under stirring. Reaction times can vary from 3 to 15 hours, depending on the catalyst and temperature.[1][5] Monitoring the reaction progress via Thin-Layer Chromatography (TLC) is essential.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final compound.

Visualization of Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification p1 Dissolve 2-aminobenzamide in Ethanol p2 Add Pyridine-4-carbaldehyde p1->p2 r1 Introduce Catalyst (e.g., SnCl₂) p2->r1 r2 Reflux Mixture (Monitor by TLC) r1->r2 i1 Cool to Room Temp r2->i1 i2 Filter Precipitate or Evaporate Solvent i1->i2 i3 Recrystallize from Ethanol i2->i3 end end i3->end Final Product G Reactants 2-Aminobenzamide + Pyridine-4-carbaldehyde Intermediate Schiff Base (Imine) Intermediate Reactants->Intermediate Condensation (Dehydration) Product 2-Pyridin-4-yl-2,3-dihydro- 1H-quinazolin-4-one Intermediate->Product Intramolecular Cyclization G DHQ 2-Aryl-DHQ Derivative (e.g., Cmpd 39) Tubulin β-Tubulin (Colchicine Site) DHQ->Tubulin Binds to Polymerization Microtubule Polymerization DHQ->Polymerization Inhibits Tubulin->Polymerization Required for Spindle Mitotic Spindle Formation Polymerization->Spindle Leads to Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Disruption causes Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Pathway of tubulin inhibition by DHQ analogues leading to apoptosis.

Other Potential Therapeutic Applications
  • TRPM2 Inhibition: The DHQ scaffold has been identified as a foundation for developing inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. T[9][10]RPM2 is a calcium-permeable cation channel involved in processes like insulin release and oxidative stress-induced cell death. S[10]elective inhibitors are valuable tools for studying these pathways and hold potential for treating related diseases.

  • PI3K Inhibition: The oxidized form, 2-(Pyridin-4-yl)quinazolin-4(3H)-one, has been investigated for its potential as a PI3K (Phosphoinositide 3-kinase) inhibitor, a key target in cancer therapy. S[11]ince the dihydro form is a direct precursor, this highlights a related therapeutic avenue. *[7] Anti-Leishmanial Activity: Dinitro-substituted DHQ derivatives have shown promising activity against Leishmania, targeting key parasitic enzymes like Trypanothione Reductase.

[12]---

Conclusion and Future Directions

This compound is more than a simple heterocyclic compound; it is a "privileged scaffold" that serves as a robust platform for drug discovery. Its straightforward and efficient synthesis allows for the creation of diverse chemical libraries amenable to high-throughput screening. The documented anticancer activity of its analogues, particularly through tubulin inhibition, underscores its potential in oncology. Further investigation into its specific interactions with targets like TRPM2 and kinases, along with structure-activity relationship (SAR) studies, will be crucial in optimizing its properties and translating its therapeutic promise into clinical applications.

References

  • 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydroquinazolin-2-one | C16H12N4OS | CID - PubChem . PubChem. Available at: [Link]

  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of - Baghdad Science Journal . Baghdad Science Journal. Available at: [Link]

  • Direct synthesis of 2,3-dihydroquinazolin-4(1H)-ones 4a-r under oxidative conditions a . ResearchGate. Available at: [Link]

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - ResearchGate . ResearchGate. Available at: [Link]

  • 2-(Pyridin-4-yl)quinazolin-4(3H)-ones as PI3K inhibitors. - ResearchGate . ResearchGate. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation . Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on- - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - NIH . National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed . PubMed. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study - MDPI . MDPI. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PubMed Central . PubMed Central. Available at: [Link]

  • The crystal structure of 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, C18H14N4O . De Gruyter. Available at: [Link]

  • (PDF) Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride - ResearchGate . ResearchGate. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ResearchGate . ResearchGate. Available at: [Link]

Sources

A Technical Guide to 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved drugs.[1][2] This guide focuses on a specific, highly promising class: 2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one and its analogues. The strategic incorporation of the pyridine ring at the 2-position imparts unique physicochemical properties and biological activities, leading to promising therapeutic potential, particularly in oncology and infectious diseases. This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), mechanisms of action, and future prospects of this important chemical series for researchers, scientists, and drug development professionals.

Part 1: Introduction to the Quinazolinone Scaffold

The Quinazolinone Core: A Privileged Structure in Medicinal Chemistry

Quinazolinone, a fused heterocyclic system of a benzene and a pyrimidine ring, exists in various isomeric forms, with 4(3H)-quinazolinone being the most extensively studied.[3] Its rigid, planar structure provides an excellent framework for interacting with various biological targets, while its multiple sites for substitution allow for the fine-tuning of pharmacological properties. The versatility of the quinazolinone nucleus is evidenced by the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[4][5] Several quinazolinone-based drugs, such as gefitinib, erlotinib, and afatinib, have received FDA approval, primarily for cancer therapy, underscoring the clinical significance of this scaffold.[5]

Significance of the 2-Pyridin-4-yl Substitution

The introduction of a pyridine ring at the 2-position of the quinazolinone core significantly influences the molecule's electronic properties, solubility, and ability to form hydrogen bonds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets, particularly protein kinases.[6] Furthermore, the pyridine moiety can participate in π-π stacking interactions within protein active sites. This strategic substitution has been shown to enhance the potency and selectivity of quinazolinone derivatives for various therapeutic targets.

Overview of Therapeutic Applications

Derivatives of this compound have demonstrated significant potential in several therapeutic areas. Their most prominent application is in oncology, where they have been investigated as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[7] Additionally, these compounds have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[8][9] This guide will delve into the specifics of these applications, supported by preclinical data.

Part 2: Synthetic Strategies

General Approaches to Quinazolinone Synthesis

The synthesis of the 2,3-dihydroquinazolin-4(1H)-one core is most commonly achieved through a one-pot, three-component reaction.[10][11] This highly efficient method typically involves the condensation of an anthranilamide or isatoic anhydride with an aldehyde and a source of ammonia (such as ammonium acetate) or a primary amine.[2][12] This approach is favored for its operational simplicity, high yields, and amenability to creating diverse libraries of compounds for SAR studies.

One-Pot Three-Component Synthesis of the this compound Core

A robust and widely used method for the synthesis of the title compound and its derivatives involves the condensation of isatoic anhydride, pyridine-4-carbaldehyde, and a primary amine or ammonium acetate.

The reaction mechanism proceeds through a cascade of reactions. Initially, the primary amine reacts with isatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to form an anthranilamide intermediate. This is followed by the condensation of the anthranilamide with pyridine-4-carbaldehyde to form a Schiff base (imine). The final step is an intramolecular cyclization, where the nitrogen atom of the anthranilamide attacks the imine carbon, leading to the formation of the 2,3-dihydroquinazolin-4(1H)-one ring system.

graph "Synthesis_Mechanism" {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

isatoic_anhydride [label="Isatoic Anhydride", fillcolor="#F1F3F4"]; primary_amine [label="Primary Amine (R-NH2)", fillcolor="#F1F3F4"]; anthranilamide [label="Anthranilamide Intermediate", fillcolor="#F1F3F4"]; pyridine_aldehyde [label="Pyridine-4-carbaldehyde", fillcolor="#F1F3F4"]; schiff_base [label="Schiff Base (Imine) Intermediate", fillcolor="#F1F3F4"]; final_product [label="2-Pyridin-4-yl-3-R-2,3-dihydro-\n1H-quinazolin-4-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

isatoic_anhydride -> anthranilamide [label="+ R-NH2\n- CO2"]; anthranilamide -> schiff_base [label="+ Pyridine-4-carbaldehyde\n- H2O"]; schiff_base -> final_product [label="Intramolecular\nCyclization"]; }

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Several studies have shown that 2-pyridin-4-yl-quinazolin-4-one derivatives can induce apoptosis (programmed cell death) in cancer cells.[5] This is often a downstream effect of kinase inhibition, leading to the activation of caspase cascades and ultimately, cell death.

Beyond kinase inhibition, these compounds may also exhibit anticancer effects through other mechanisms, such as the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Antimicrobial Activity

The quinazolinone scaffold is also a promising platform for the development of novel antimicrobial agents.

Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria.[13] The exact mechanism of action is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

In addition to antibacterial effects, some analogues have demonstrated antifungal activity against various fungal strains.[14]

Other Reported Biological Activities

The therapeutic potential of this class of compounds extends beyond cancer and infectious diseases. Studies have reported anti-inflammatory and anti-leishmanial activities for certain derivatives, suggesting a broad range of pharmacological applications.[15]

Part 4: Structure-Activity Relationship (SAR) Studies

Key Structural Features for Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the quinazolinone and pyridine rings.

SAR around the Quinazolinone Ring
  • N-3 Position: The substituent at the N-3 position plays a crucial role in modulating activity. Aromatic or heteroaromatic rings at this position can enhance anticancer activity, likely through additional interactions with the target protein.

  • Benzene Ring: Substitution on the benzene ring of the quinazolinone core can influence potency and selectivity. Electron-withdrawing groups, such as halogens, have been shown to enhance activity in some cases.

SAR around the Pyridine Ring
  • Position of Nitrogen: The position of the nitrogen atom in the pyridine ring is critical. The 4-pyridyl isomer is often associated with potent kinase inhibitory activity.

  • Substituents on the Pyridine Ring: The introduction of substituents on the pyridine ring can further modulate the activity and pharmacokinetic properties of the compounds.

Quantitative SAR Data

The following table summarizes the anticancer activity of a series of 2-(pyridin-4-yl)quinazolin-4(3H)-ones against various cancer cell lines, as reported by Khalifa et al.[16] This data highlights the impact of different substituents on the quinazolinone and pyridine rings.

CompoundRR1R2IC50 (µM) vs. HePG-2IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116
Parent HHH>200>200>200
138 HHPhenyl60.29 ± 1.0675.32 ± 1.2582.15 ± 1.63
139 HH4-Chlorophenyl104.94 ± 2.46112.67 ± 2.89120.43 ± 3.12
140 BrHPhenyl126.40 ± 1.83135.81 ± 2.97142.56 ± 3.54

Data extracted from Khalifa et al. (2023).[16]

Part 5: Experimental Protocols

PI3Kα Kinase Assay Protocol

This protocol is a representative example of an in vitro kinase assay to evaluate the inhibitory activity of the synthesized compounds against PI3Kα.[17][18][19]

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (substrate)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound or DMSO (vehicle control).

  • Add the PI3Kα enzyme and the PIP2 substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Part 6: Future Perspectives and Drug Development

Challenges and Opportunities

While the this compound scaffold holds significant promise, challenges remain in optimizing the pharmacokinetic and toxicological profiles of these compounds for clinical development. However, the synthetic accessibility and the rich SAR data provide ample opportunities for further lead optimization.

Potential for Lead Optimization

Future research should focus on:

  • Improving selectivity: Fine-tuning the substituents to enhance selectivity for specific kinase isoforms or microbial targets to minimize off-target effects.

  • Enhancing pharmacokinetic properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.

  • Exploring novel therapeutic areas: Investigating the potential of these compounds in other diseases where the targeted pathways are implicated.

Conclusion

The this compound framework represents a versatile and promising scaffold for the development of novel therapeutic agents. The wealth of available synthetic methodologies and the growing understanding of their biological activities and SAR provide a solid foundation for the design of next-generation drugs with improved efficacy and safety profiles. Continued interdisciplinary research in this area is crucial for translating the therapeutic potential of these compounds into clinical reality.

Part 7: References

  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal.

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

  • An Efficient One-Pot Synthesis of 2,3-dihydroquinazolin-4(1H)-ones in Green Media.

  • 2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal.

  • Promega Corporation. PI3K(p110α[H1047R]/p85α) Kinase Assay.

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

  • Synthesis and Evaluation of Biological Properties of 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Derivatives | Request PDF.

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives.

  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives.

  • 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study.

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present).

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.

  • Synthesis, Antimicrobial and Molecular Docking studies of Some New Derivatives of 2,3-Dihydroquinazolin-4(1H)-one.

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy.

Sources

"2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive technical overview of a specific and promising derivative, this compound. We will delve into its fundamental physicochemical properties, established synthetic methodologies with mechanistic insights, and detailed protocols for its characterization. Furthermore, this whitepaper synthesizes current research on its significant therapeutic potential, particularly as an anticancer agent through tubulin polymerization inhibition, offering a valuable resource for professionals engaged in drug discovery and development.

Core Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring a dihydropyrimidine ring fused to a benzene ring, with a pyridine substituent at the C2 position. This C2 position is a chiral center, a critical feature for stereospecific interactions with biological targets.[1][3]

PropertyDataSource
Molecular Formula C₁₃H₁₁N₃O[4]
Molecular Weight 225.25 g/mol [4]
CAS Number 15495-00-8[4]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=12];

// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; H1[label="H", pos="-0.8,1.8!"]; C2 [label="C", pos="1.2,1.5!"]; H2[label="H", pos="1.5,2.3!"]; N3 [label="N", pos="1.8,0.3!"]; H3[label="H", pos="2.6,0.3!"]; C4 [label="C", pos="1.2,-0.9!"]; O4 [label="O", pos="1.8,-1.8!"]; C4a [label="C", pos="-0.2,-0.9!"]; C5 [label="C", pos="-1.4,-0.3!"]; C6 [label="C", pos="-1.4,1.0!"]; C7 [label="C", pos="-2.6,1.6!"]; C8 [label="C", pos="-3.2,0.5!"]; C8a [label="C", pos="-2.6,-0.6!"];

// Pyridine ring C_py_1 [label="C", pos="2.2,1.2!"]; C_py_2 [label="C", pos="3.2,2.0!"]; C_py_3 [label="C", pos="4.2,1.4!"]; N_py_4 [label="N", pos="4.2,0.2!"]; C_py_5 [label="C", pos="3.2,-0.4!"]; C_py_6 [label="C", pos="2.2,0!"];

// Draw bonds edge [len=1.2]; N1 -- C2; N1 -- H1; C2 -- N3; C2 -- H2; N3 -- C4; N3 -- H3; C4 -- O4 [style=double]; C4 -- C4a; C4a -- C5; C4a -- C6 [style=double]; C5 -- C8a; C6 -- N1; C6 -- C7; C7 -- C8 [style=double]; C8 -- C8a;

// Pyridine bonds C2 -- C_py_1; C_py_1 -- C_py_2 [style=double]; C_py_1 -- C_py_6; C_py_2 -- C_py_3; C_py_3 -- N_py_4 [style=double]; N_py_4 -- C_py_5; C_py_5 -- C_py_6 [style=double]; }

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of a 2-aminobenzamide derivative with an appropriate aldehyde.[1][5] For the title compound, this involves the reaction between 2-aminobenzamide and pyridine-4-carbaldehyde.

Mechanism Rationale: The reaction proceeds via the initial formation of a Schiff base intermediate from the condensation of the aldehyde with the primary amine of 2-aminobenzamide. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon, leading to the formation of the heterocyclic ring.

Catalyst and Condition Choices:

  • Lewis Acids (e.g., SnCl₂): Tin(II) chloride is an effective catalyst that activates the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the amine and promoting the reaction.[6]

  • Microwave Irradiation: This technique significantly reduces reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture, thereby accelerating the rate of cyclization.[6]

  • Green Chemistry Approaches: Methods utilizing catalysts like molecular iodine or employing solvent-free conditions are being explored to develop more environmentally benign syntheses.[1]

G Reactants Reactants: 2-Aminobenzamide Pyridine-4-carbaldehyde Solvent Solvent & Catalyst: Ethanol SnCl₂ (1 mol%) Reactants->Solvent Dissolve Reaction Microwave Irradiation (e.g., 120°C, 15 min) Solvent->Reaction Subject to Workup Reaction Work-up: Cooling & Concentration Reaction->Workup Process Purification Purification: Silica Gel Column Chromatography Workup->Purification Purify crude product Product Final Product: 2-Pyridin-4-yl-2,3-dihydro- 1H-quinazolin-4-one Purification->Product Isolate pure compound

Caption: General workflow for the synthesis of the target compound.

Spectroscopic and Structural Characterization

Unambiguous identification of this compound requires a suite of standard analytical techniques. The expected data signatures are summarized below.

TechniqueExpected Observations
¹H NMR Signals in the aromatic region (δ 6.5-8.8 ppm) for protons on the quinazolinone and pyridine rings; a characteristic singlet for the C2-H proton (δ ~5.8-6.0 ppm); distinct signals for the two N-H protons.[6][7]
¹³C NMR A downfield signal for the C4 carbonyl carbon (δ ~164 ppm); a signal for the C2 aminal carbon (δ ~77-83 ppm); multiple signals in the aromatic region (δ ~115-150 ppm).[7]
Mass Spec (ESI-MS) Expected molecular ion peak [M+H]⁺ at m/z 226.25.
IR Spectroscopy Characteristic absorption bands for N-H stretching (3100-3300 cm⁻¹) and C=O (carbonyl) stretching (~1650-1680 cm⁻¹).[7]

Applications in Drug Discovery and Development

The DHQ scaffold has been extensively investigated for its therapeutic potential. Derivatives of this class have demonstrated a wide range of biological activities, including roles as inhibitors of TRPM2 channels and PI3K.[5][8][9] However, the most compelling activity for this scaffold is in oncology.

Anticancer Activity: Tubulin Polymerization Inhibition

Several studies have identified 2-aryl-2,3-dihydroquinazolin-4(1H)-ones as potent, broad-spectrum cytotoxic agents against a panel of human cancer cell lines.[6]

  • Mechanism of Action: These compounds function by inhibiting tubulin polymerization. Tubulin is the protein subunit of microtubules, which are critical for forming the mitotic spindle during cell division. By disrupting microtubule formation, the compounds induce cell cycle arrest, typically in the G2/M phase, ultimately leading to apoptotic cell death.[6]

  • Therapeutic Promise: The ability to inhibit tubulin polymerization places this class of compounds in the same mechanistic category as established anticancer drugs like paclitaxel and the vinca alkaloids. Molecular modeling studies suggest these DHQ derivatives interact with the colchicine binding pocket on tubulin, representing a novel chemotype for this well-validated anticancer target.[6]

cluster_0 Normal Cell Cycle cluster_1 Inhibitory Action Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division (Mitosis) Spindle->Division Compound 2-Pyridin-4-yl- dihydroquinazolinone Block Inhibition Compound->Block Block->Microtubules Arrest G2/M Phase Arrest Block->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of anticancer action via tubulin inhibition.

Experimental Protocols

Protocol 5.1: Microwave-Assisted Synthesis

This protocol is adapted from established methods for analogous compounds.[6]

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine 2-aminobenzamide (1.0 mmol), pyridine-4-carbaldehyde (1.1 mmol), and tin(II) chloride (SnCl₂, 0.01 mmol, 1 mol%).

  • Solvent Addition: Add 3 mL of absolute ethanol to the vessel and seal it.

  • Microwave Reaction: Place the vessel in a microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes.

  • Reaction Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (1:1).

  • Work-up: After cooling the vessel to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy as described in Section 3.

Conclusion

This compound stands out as a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is straightforward and amenable to modern, efficient techniques like microwave chemistry. The compound belongs to a class of privileged scaffolds with demonstrated potent biological activity, most notably as a novel tubulin polymerization inhibitor with broad-spectrum anticancer potential. This technical guide provides the foundational knowledge required for its synthesis, characterization, and further investigation as a lead compound in drug development programs.

References

  • ResearchGate. Direct synthesis of 2,3-dihydroquinazolin-4(1H)-ones 4a-r under oxidative conditions a. Available from: [Link]

  • Fallon, B., et al. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. Available from: [Link]

  • Liu, S.-J., et al. The crystal structure of 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, C18H14N4O. De Gruyter. Available from: [Link]

  • ResearchGate. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1 H )-one derivatives as TRPM2 inhibitors. Available from: [Link]

  • ResearchGate. 2-(Pyridin-4-yl)quinazolin-4(3H)-ones as PI3K inhibitors. Available from: [Link]

  • Gorgulho, C. M., et al. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available from: [Link]

  • Baghdad Science Journal. Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water”. Available from: [Link]

  • PubMed. Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Available from: [Link]

  • MDPI. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Available from: [Link]

  • Royal Society of Chemistry. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available from: [Link]

Sources

In Silico Modeling of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential. This technical guide provides an in-depth, experience-driven walkthrough of the in silico modeling of a specific derivative, 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the computational strategies employed to investigate its therapeutic potential. We will delve into target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, offering not just a protocol, but the scientific rationale that underpins each methodological choice. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and reproducibility.

Introduction: The Quinazolinone Scaffold and the Significance of this compound

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is recognized as a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[1] This structural motif is present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinazolinone ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, this compound, incorporates a pyridine ring, a common feature in kinase inhibitors that can act as a hydrogen bond acceptor. This suggests a potential mechanism of action involving the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4][5] Indeed, various quinazolinone derivatives have been investigated as inhibitors of key kinases such as Phosphoinositide 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][6][7][8][9][10][11][12]

This guide will systematically explore the in silico methodologies to build a comprehensive profile of this compound, from identifying its likely biological targets to predicting its drug-like properties.

The In Silico Discovery Workflow: A Conceptual Overview

The computational investigation of a small molecule like this compound follows a logical and iterative workflow. The primary objective is to generate testable hypotheses about its biological activity and to assess its potential as a drug candidate before committing significant resources to laboratory synthesis and testing.

Sources

Methodological & Application

"2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one" cytotoxicity assay in MCF-7 cells

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Cytotoxicity Profiling of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one in the MCF-7 Human Breast Cancer Cell Line using the Sulforhodamine B (SRB) Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including potent anticancer effects.[1][2][3] This document provides a comprehensive guide for assessing the in vitro cytotoxicity of a specific derivative, this compound, against the MCF-7 human breast adenocarcinoma cell line. The protocol herein is based on the robust and widely adopted Sulforhodamine B (SRB) assay, a method that relies on the stoichiometric binding of SRB dye to cellular proteins, providing a sensitive measure of total biomass.[4][5][6] We detail the end-to-end workflow, from optimal MCF-7 cell culture and maintenance to compound preparation, assay execution, data acquisition, and interpretation. This guide is designed to ensure reproducible and reliable cytotoxicity data, forming a critical step in the preclinical evaluation of this novel quinazolinone derivative.

Scientific Rationale & Background

1.1 The Quinazolinone Scaffold in Oncology

Quinazolinone derivatives are a significant class of heterocyclic compounds that have attracted substantial interest in oncology research.[2][3] Their versatile structure allows for modification at multiple positions, leading to compounds that can interact with various biological targets. Numerous derivatives have been investigated and shown to exhibit anticancer activity through mechanisms such as inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[7][8] Some quinazoline-based drugs, like Gefitinib and Erlotinib, are established EGFR kinase inhibitors used in cancer therapy, highlighting the clinical relevance of this scaffold. The specific compound, this compound, belongs to the 2,3-dihydroquinazolin-4(1H)-one subclass, which has also been identified as a source of potent and broad-spectrum cytotoxic agents.[8][9]

1.2 MCF-7 Cells: A Model for Estrogen Receptor-Positive Breast Cancer

The MCF-7 cell line, derived from a pleural effusion of a patient with metastatic breast carcinoma, is one of the most widely used models for in vitro breast cancer research. These cells are estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and express wild-type p53. This profile makes them an invaluable tool for studying hormone-responsive breast cancers and for the initial screening of cytotoxic compounds that may act through various pathways, including apoptosis.[10]

1.3 The Sulforhodamine B (SRB) Assay: A Gold Standard for Cytotoxicity Screening

The SRB assay is a colorimetric method used to determine cell number by measuring total cellular protein content.[5][6] Developed by the National Cancer Institute (NCI) for its drug screening program, it has several advantages over metabolic-based assays (e.g., MTT):

  • Independence from Metabolic State: The assay is not dependent on enzymatic activity, which can be altered by the test compound, leading to fewer false results.[4]

  • Stability: The fixed and stained plates can be stored for extended periods before analysis.[4]

  • Sensitivity and Linearity: It provides a linear and sensitive relationship between cell number and optical density over a wide range.[5][6]

  • Cost-Effectiveness: The reagents are inexpensive and have a long shelf-life.[5][6]

The assay principle involves fixing the cells with trichloroacetic acid (TCA), which simultaneously attaches them to the plate and precipitates proteins. The cells are then stained with SRB dye, which binds to basic amino acid residues. Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (Tris base) for absorbance measurement.[5][11]

Materials and Reagents

Item Supplier & Catalog No. (Example) Notes
Cell Line
MCF-7 CellsATCC (HTB-22)Obtain from a reputable cell bank.
Reagents
This compoundCustom Synthesis / VendorTest Compound.
DoxorubicinSigma-Aldrich (D1515)Positive Control.
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich (D2650)Vehicle for dissolving compounds.
Eagle's Minimum Essential Medium (EMEM)ATCC (30-2003)Basal medium for MCF-7 culture.
Fetal Bovine Serum (FBS)Gibco (26140079)Heat-inactivated.
Penicillin-Streptomycin (100X)Gibco (15140122)Antibiotic/antimycotic solution.
0.25% Trypsin-EDTA (1X)Gibco (25200056)For cell detachment.
Phosphate-Buffered Saline (PBS), pH 7.4Gibco (10010023)Calcium and Magnesium-free.
Trichloroacetic Acid (TCA)Sigma-Aldrich (T6399)For cell fixation.
Sulforhodamine B (SRB)Sigma-Aldrich (S9012)Staining dye.
Acetic Acid, GlacialSigma-Aldrich (A6283)For wash solution.
Trizma® base (Tris)Sigma-Aldrich (T1503)For solubilization buffer.
Equipment & Consumables
96-well flat-bottom cell culture platesCorning (3599)Sterile, tissue-culture treated.
Cell culture flasks (T-75)Corning (430641)Sterile, vented caps.
Serological pipettes, Pipette tipsVariousSterile.
Hemocytometer or automated cell counterFor cell counting.
Humidified Incubator37°C, 5% CO₂.
Microplate readerCapable of reading absorbance at 510-570 nm.
Multichannel pipette (8 or 12 channel)For efficient plate processing.

Detailed Experimental Protocols

Protocol 1: MCF-7 Cell Culture & Maintenance
  • Scientist's Note: Maintaining a healthy, sub-confluent cell culture is critical for assay reproducibility. Do not allow cells to become over-confluent (>90%), as this can alter their growth rate and drug sensitivity.[12]

  • Complete Growth Medium: Prepare EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Some protocols also recommend 0.01 mg/mL human recombinant insulin.[12][13]

  • Incubation: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.[12][14]

  • Media Change: Refresh the complete growth medium every 2-3 days.[12]

  • Subculturing (Passaging): a. When cells reach 80-90% confluency, aspirate the old medium. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[12][13] Observe under a microscope. Avoid harsh tapping, which can cause clumping.[12] d. Neutralize the trypsin by adding 7-8 mL of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer the suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[12] g. Aspirate the supernatant and resuspend the cell pellet in fresh medium. h. Seed cells into a new T-75 flask at a split ratio of 1:3 to 1:4.[14]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

SRB_Workflow Incubate1 Incubate1 Add Add Incubate2 Incubate2 Fix Fix Harvest Harvest Prepare Prepare Data Data Analysis: Calculate % Growth Inhibition Determine GI50 Read Read Read->Data

Step 1: Cell Seeding (Day 1)

  • Harvest MCF-7 cells as described in Protocol 3.1.

  • Perform a cell count using a hemocytometer or automated counter.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Rationale: This seeding density (yielding 5,000 cells/well) is a good starting point. It should be optimized to ensure cells remain in the exponential growth phase throughout the experiment.

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Step 2: Compound Treatment (Day 2)

  • Stock Solutions: Prepare a 10 mM stock solution of "this compound" and Doxorubicin (positive control) in 100% DMSO.

  • Serial Dilutions: Prepare a series of 2X working concentrations of the test compound and positive control in complete growth medium. For a typical 8-point dose-response curve, you might aim for final concentrations from 0.01 µM to 100 µM.

    • Scientist's Note: The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. The vehicle control wells must contain the same final DMSO concentration as the highest compound concentration wells.

  • Plate Layout: Design the plate map to include:

    • Tz (Time Zero) Control: Wells with cells that will be fixed just before adding the drug.

    • Vehicle Control: Wells with cells treated with medium containing DMSO.

    • Test Compound Wells: Cells treated with serial dilutions of the quinazolinone.

    • Positive Control Wells: Cells treated with serial dilutions of Doxorubicin.

  • Fix Tz Plate: Remove the medium from the Tz wells and fix immediately as described in Step 3, point 2 below. This plate represents the cell population at the time of drug addition.

  • Add Compounds: Carefully add 100 µL of the 2X compound solutions to the appropriate wells, bringing the total volume to 200 µL.

  • Incubate the plate for 48 hours (a common duration, but can be optimized) at 37°C, 5% CO₂.

Step 3: Assay Termination and Staining (Day 4 or 5)

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without removing the supernatant. Incubate at 4°C for 1 hour.[4][5]

    • Rationale: Cold TCA fixes the cells and precipitates proteins, ensuring that the subsequent staining is proportional to the total biomass at the end of the treatment period.

  • Washing: Discard the supernatant and wash the plate four to five times by gently immersing it in a basin of slow-running tap water. Remove excess water by tapping the plate on paper towels. Air dry completely.[15]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[11]

  • Removing Unbound Dye: Quickly discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11][15]

  • Drying: Air dry the plates completely. A blow dryer can be used to speed this up.[5]

Step 4: Solubilization and Reading (Day 4 or 5)

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[15]

  • Place the plate on a shaker for 5-10 minutes to ensure the bound dye is fully solubilized.

  • Read the absorbance (Optical Density, OD) at 510 nm or 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of growth inhibition is calculated using the absorbance measurements from the time zero (Tz), control growth (C), and test (Ti) wells.

Formula for Percentage Growth Inhibition: If OD(Ti) ≥ OD(Tz): % Growth = [(OD(Ti) - OD(Tz)) / (OD(C) - OD(Tz))] x 100 If OD(Ti) < OD(Tz): % Lethality = [(OD(Ti) - OD(Tz)) / OD(Tz)] x 100

  • GI₅₀ (Growth Inhibition 50): The concentration of the compound that causes a 50% reduction in cell growth relative to the control. This is the primary metric for cytostatic effects.

  • TGI (Total Growth Inhibition): The concentration at which there is no net cell growth (OD(Ti) = OD(Tz)).

  • LC₅₀ (Lethal Concentration 50): The concentration that kills 50% of the initial cells (causes a 50% reduction in OD relative to Tz). This is a metric for cytotoxic effects.

Example Data Table:

Compound Concentration (µM) Mean OD 570nm % Growth Inhibition
Controls
Time Zero (Tz)-0.152-
Vehicle (C)0.1% DMSO1.2580%
Test Compound
0.11.1509.76%
10.85536.44%
100.50168.45%
500.18097.56%
1000.095105.15% (Lethal)
Positive Control
Doxorubicin0.10.98025.14%
10.45073.06%

Note: The IC₅₀ for Doxorubicin in MCF-7 cells is reported to be in the range of 0.68 µg/ml (~1.25 µM) to 8.3 µM depending on incubation time and assay conditions.[16][17][18]

Potential Mechanism of Action & Further Investigation

Apoptosis_Pathway Compound Quinazolinone Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Mitosis Mitotic Arrest (G2/M Phase) Tubulin->Mitosis p53 p53 Activation Mitosis->p53 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondria Mitochondrial Permeability ↑ Bax->Mitochondria Bcl2->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Many quinazolinone derivatives exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[8] In p53 wild-type cells like MCF-7, this arrest can trigger the intrinsic apoptotic pathway. This involves the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to apoptosis.[10]

Follow-up experiments could include:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to confirm G2/M arrest.

  • Apoptosis Assays: Employ Annexin V/PI staining to quantify apoptotic vs. necrotic cell death.

  • Western Blotting: Analyze the expression levels of key proteins in the apoptotic pathway (p53, Bax, Bcl-2, cleaved Caspase-3) following treatment.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.[Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray.[Link]

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications.[Link]

  • MCF-7 Culture Protocol. Altogen Biosystems.[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Center for Biotechnology Information (PMC).[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.[Link]

  • How to culture MCF7 cells? ResearchGate.[Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.[Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.[Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate.[Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.[Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.[Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed.[Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences.[Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.[Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. National Center for Biotechnology Information (PMC).[Link]

  • MCF-7 Cell Culture. ENCODE.[Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. AIP Publishing.[Link]

  • SRB assay for measuring target cell killing. Protocols.io.[Link]

  • Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! Ubigene.[Link]

  • Synthesis, Molecular Docking, in silico Druglikeness: In vitro Cytotoxicity Study on MCF-7 Cell Line of Quinazolin-4-one Scaffold. Journal of Young Pharmacists.[Link]

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. National Center for Biotechnology Information (PMC).[Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.[Link]

  • MCF-7 Cell Culture and +/- estrogen treatment. University of Vermont.[Link]

  • Cytotoxic effect of the quinazoline derivative (compound A) on breast carcinoma (MCF-7) and non-tumorigenic epithelial (MCF-10A) cell line. ResearchGate.[Link]

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. ResearchGate.[Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. ScienceDirect.[Link]

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. PubMed.[Link]

  • Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. ResearchGate.[Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. National Center for Biotechnology Information (PMC).[Link]

Sources

Application Notes & Protocols: Characterizing 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Microtubules, dynamic polymers of α- and β-tubulin, are pivotal components of the cytoskeleton essential for cell division, motility, and intracellular transport. Their critical role in mitosis makes them a highly validated and successful target for anticancer drug development. This guide provides a comprehensive overview and detailed experimental protocols for characterizing the biological activity of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones, a promising class of tubulin polymerization inhibitors. Using "2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one" as a representative compound, we delineate its mechanism of action and provide step-by-step methodologies for its evaluation, from direct biochemical assays to cell-based functional analyses. This document is intended for researchers in oncology, cell biology, and drug discovery to facilitate the investigation of this and similar chemical scaffolds.

Scientific Background: The Quinazolinone Scaffold as a Tubulin Disruptor

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] A specific subclass, 2,3-dihydroquinazolin-4(1H)-ones, has emerged as a source of potent, broad-spectrum cytotoxic agents.[2][3] Extensive research, including analysis by the National Cancer Institute's COMPARE algorithm, has suggested that the cytotoxicity of these compounds often derives from their interaction with the tubulin cytoskeleton.[4]

Mechanism of Action

Unlike stabilizing agents such as taxanes, 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones act as microtubule destabilizers. Their mechanism is primarily attributed to the inhibition of tubulin polymerization.[3][4][5] Docking studies and competitive binding assays indicate that these molecules frequently occupy the colchicine binding site on β-tubulin.[2][4][6][7] By binding to this site, the compound prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule protofilament.

The downstream cellular consequences of this biochemical inhibition are profound:

  • Disruption of Microtubule Network: The intracellular microtubule architecture collapses.

  • Mitotic Arrest: Cells are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[3][8]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]

Mechanism_of_Action cluster_0 Biochemical Level cluster_1 Cellular Level Compound 2-Pyridin-4-yl-2,3-dihydro- 1H-quinazolin-4-one Tubulin αβ-Tubulin Dimer (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Required for MT Microtubules Polymerization->MT Forms Disruption Microtubule Network Disruption Polymerization->Disruption Leads to Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis Triggers

Figure 1: Mechanism of 2-Aryl-2,3-dihydroquinazolin-4(1H)-one action.

Synthesis Overview

A common and efficient method for synthesizing the 2,3-dihydroquinazolin-4(1H)-one scaffold is the microwave-assisted condensation of 2-aminobenzamide with a corresponding aldehyde (e.g., pyridine-4-carboxaldehyde for the title compound), often catalyzed by a Lewis acid like SnCl₂.[2] This one-pot reaction provides a straightforward route to generate a library of analogs for structure-activity relationship (SAR) studies.

Synthesis_Workflow Start Starting Materials: - 2-Aminobenzamide - Pyridine-4-carboxaldehyde Reaction Combine in Ethanol with SnCl₂ Catalyst Start->Reaction Microwave Microwave Irradiation (e.g., 120°C) Reaction->Microwave Product 2-Pyridin-4-yl-2,3-dihydro- 1H-quinazolin-4-one Microwave->Product Purify Purification (e.g., Recrystallization) Product->Purify Final Final Product Purify->Final

Figure 2: General synthesis workflow for the target compound.

Experimental Application Notes and Protocols

The following section provides detailed protocols to validate and quantify the activity of a putative tubulin inhibitor from the 2-Aryl-2,3-dihydroquinazolin-4(1H)-one class.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Causality & Rationale: This is the most direct biochemical assay to confirm the compound's mechanism. It measures the compound's ability to inhibit the assembly of purified tubulin into microtubules in a cell-free system. A fluorescence-based method is chosen over a turbidity assay for its superior sensitivity and suitability for high-throughput screening.[9][10] The assay monitors the fluorescence increase as a reporter dye incorporates into newly formed microtubules.[10]

Protocol Steps:

  • Reagent Preparation:

    • Tubulin Stock: Reconstitute lyophilized, >99% pure tubulin (e.g., porcine brain tubulin) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a concentration of 10 mg/mL. Snap-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

    • GTP Stock: Prepare a 100 mM solution of GTP in buffer and store at -80°C.

    • Assay Buffer: Prepare a fresh solution of General Tubulin Buffer containing 15% glycerol.[9]

    • Test Compound: Prepare a 10 mM stock of "this compound" in 100% DMSO. Create 10x working stocks by serial dilution in Assay Buffer.

    • Controls: Prepare 10x stocks of a known inhibitor (e.g., 100 µM Nocodazole) and an enhancer (e.g., 100 µM Paclitaxel).[9]

    • Tubulin Reaction Mix: On ice, prepare the final reaction mix to a tubulin concentration of 2 mg/mL in Assay Buffer, supplemented with 1 mM GTP and a fluorescent reporter dye (e.g., DAPI at 6.3 µM or as per manufacturer's instructions).[9][11] Keep on ice.

  • Assay Execution:

    • Pre-warm a black, clear-bottom 96-well plate and a fluorescence plate reader to 37°C.

    • Add 5 µL of the 10x test compound, controls, or vehicle (DMSO diluted in buffer) to the appropriate wells.

    • To initiate polymerization, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.[9]

    • Immediately place the plate in the pre-warmed reader.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for 60-90 minutes at 37°C.

Data Analysis & Interpretation: Plot fluorescence intensity versus time. A normal polymerization reaction shows a sigmoidal curve with nucleation, growth, and plateau phases.[9] An inhibitor like the target compound will decrease the rate (Vmax of the growth phase) and the overall extent of polymerization (fluorescence at plateau) in a dose-dependent manner.

Tubulin_Polymerization_Workflow cluster_prep Preparation (On Ice) cluster_assay Assay (37°C) cluster_analysis Analysis A Prepare 10x Compound/Control Stocks C Add 5µL Compound/Control to 96-well plate A->C B Prepare Tubulin Reaction Mix (Tubulin, GTP, Buffer, Dye) D Add 45µL Tubulin Mix to initiate reaction B->D E Read Fluorescence vs. Time in Plate Reader D->E F Plot Polymerization Curves E->F G Calculate Vmax and Plateau Inhibition F->G

Sources

Application Notes and Protocols for the Development of "2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one" Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinazolinone Scaffolds

The quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of the quinazolinone family have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[3][4] The versatility of the quinazolinone ring system, particularly the 2,3-dihydro-1H-quinazolin-4-one core, allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. This adaptability makes it a highly attractive starting point for the development of novel therapeutic agents.

This guide provides a comprehensive overview and detailed protocols for the synthesis and biological evaluation of a specific subclass of these compounds: 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one derivatives. The incorporation of the pyridine moiety at the 2-position is of particular interest due to its potential to engage in hydrogen bonding and other key interactions within biological targets, a common feature in many successful kinase inhibitors and other therapeutic agents. These application notes are designed for researchers, scientists, and drug development professionals, offering both the practical steps for experimentation and the scientific rationale behind these procedures.

Synthetic Strategy: A One-Pot, Three-Component Approach

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives can be efficiently achieved through a one-pot, three-component reaction.[5][6] This method is advantageous due to its operational simplicity, use of readily available starting materials, and generally high yields.[7] The core reaction involves the condensation of an anthranilamide (or its in situ generated equivalent from isatoic anhydride), an aldehyde, and a primary amine. For the synthesis of the parent compound, 2-(pyridin-4-yl)-2,3-dihydro-1H-quinazolin-4-one, isatoic anhydride, pyridine-4-carbaldehyde, and an ammonia source like ammonium acetate are utilized.[8][9]

Diagram of the Synthetic Workflow

G cluster_synthesis One-Pot Synthesis start Isatoic Anhydride + Pyridine-4-carbaldehyde + Ammonium Acetate intermediate In situ formation of 2-aminobenzamide start->intermediate Reaction with ammonia source schiff_base Schiff Base Formation intermediate->schiff_base Condensation with aldehyde cyclization Intramolecular Cyclization schiff_base->cyclization Nucleophilic attack product 2-(Pyridin-4-yl)-2,3-dihydro- 1H-quinazolin-4-one cyclization->product

Caption: One-pot synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyridin-4-yl)-2,3-dihydro-1H-quinazolin-4-one

This protocol is adapted from established procedures for the synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones.[8][9]

Materials:

  • Isatoic anhydride (1.0 eq)

  • Pyridine-4-carbaldehyde (1.2 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add isatoic anhydride (1.0 eq), pyridine-4-carbaldehyde (1.2 eq), and ammonium acetate (1.5 eq).

  • Add ethanol to the flask to create a slurry (approximately 5-10 mL per gram of isatoic anhydride).

  • Optional: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Equip the flask with a reflux condenser and place it on a stirring plate with a heating mantle.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature.

  • A precipitate of the product should form. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 2-(pyridin-4-yl)-2,3-dihydro-1H-quinazolin-4-one.

  • Dry the purified product under vacuum.

  • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation: Assessing Anticancer Potential

A primary application for novel quinazolinone derivatives is in the field of oncology. Many quinazolinone-based compounds have been shown to exhibit potent anticancer activity, often through the inhibition of key cellular targets like tubulin.[3][10]

Diagram of a Potential Mechanism of Action

G cluster_pathway Hypothetical Anticancer Mechanism drug 2-Pyridin-4-yl-quinazolin-4-one Derivative tubulin Tubulin Dimers drug->tubulin Inhibition microtubules Microtubule Polymerization tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest at G2/M phase leads to

Caption: Hypothetical mechanism of anticancer action.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the synthesized 2-pyridin-4-yl-quinazolin-4-one derivatives in the complete medium. The final concentrations should typically range from 0.1 to 100 µM. A vehicle control (DMSO) should also be prepared.

  • After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (commercially available, e.g., from Cytoskeleton, Inc.)

  • Purified tubulin

  • GTP solution

  • General tubulin buffer

  • Fluorescent reporter

  • Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as positive controls

  • 96-well plate (black, clear bottom)

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare the tubulin reaction mix on ice according to the kit manufacturer's instructions, typically containing tubulin, GTP, and a fluorescent reporter in the general tubulin buffer.

  • Prepare serial dilutions of the test compounds and positive controls in the appropriate buffer.

  • In a pre-warmed 96-well plate, add a small volume of the compound dilutions or controls to the respective wells.

  • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the fluorescence microplate reader pre-heated to 37 °C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization compared to the controls.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Biological Activity of this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentCytotoxicity IC₅₀ (µM) vs. MCF-7Tubulin Polymerization Inhibition (%) at 10 µM
PQZ-01 HHExperimental ValueExperimental Value
PQZ-02 6-ClHExperimental ValueExperimental Value
PQZ-03 H3-CH₃Experimental ValueExperimental Value
PQZ-04 7-OCH₃HExperimental ValueExperimental Value
Doxorubicin --Reference ValueN/A
Nocodazole --Reference ValueReference Value

Note: This table is a template. The "Experimental Value" and "Reference Value" placeholders should be replaced with actual experimental data.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the synthesis and initial biological characterization of novel this compound derivatives. By systematically synthesizing analogs with various substituents on the quinazolinone core and the pyridine ring, researchers can establish a comprehensive structure-activity relationship. This will be instrumental in identifying lead compounds with potent and selective anticancer activity. Further optimization of these lead compounds, guided by in-depth mechanistic studies and in vivo efficacy models, holds the promise of developing next-generation therapeutics for the treatment of cancer and other diseases.

References

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (n.d.). RSC Publishing. [Link]

  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Molecules. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2015). RSC Publishing. [Link]

  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their antitumor activity using molecular docking. (2022). Baghdad Science Journal. [Link]

  • An Efficient One-Pot Synthesis of 2,3-dihydroquinazolin-4(1H)-ones in Green Media. (2013). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Quinazoline and Quinazolinone Derivatives: Synthesis and Biological Application. (2020). IntechOpen. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). IntechOpen. [Link]

  • Pharmacological Evaluation of Synthesized Test Compounds of Quinazolinones and Pyrazolinones. (2019). ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules. [Link]

  • 2,3-Dihydroquinazolinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). RSC Advances. [Link]

  • Efficient one-pot synthesis of 2,3-dihydroquinazoline-4(1H)-ones promoted by FeCl3/neutral Al2O3. (2019). Research on Chemical Intermediates. [Link]

  • Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. (2011). Chemical Sciences Journal. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. (2025). Journal of Medicinal Chemistry. [Link]

  • Biological Activity of Quinazolinones. (2019). IntechOpen. [Link]

Sources

Topic: 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one Solubility in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solubilization and handling of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one using dimethyl sulfoxide (DMSO) for in vitro biological assays. The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-leishmanial properties[1][2][3]. Accurate and reproducible experimental results are fundamentally dependent on the proper preparation of test compounds. This guide details the critical steps for creating stable, concentrated stock solutions of this compound in DMSO, preparing subsequent aqueous working dilutions, and understanding the potential confounding effects of DMSO on assay systems. We present field-proven protocols and best practices to ensure data integrity and maximize experimental success.

Introduction: The Central Role of Solubility in Drug Discovery

Solubility is a critical physicochemical property that profoundly influences a compound's behavior in biological systems and assays[4][5]. For many heterocyclic compounds like this compound, aqueous solubility is limited. Therefore, an organic solvent is required to prepare concentrated stock solutions for high-throughput screening and dose-response studies[6].

Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for this purpose. Its ability to dissolve a broad spectrum of both polar and nonpolar compounds, miscibility with water and culture media, and relatively low toxicity make it an invaluable tool[7][8]. However, the use of DMSO is not without its challenges. The final concentration of DMSO in an assay can introduce artifacts, including cytotoxicity, altered cell permeability, and direct interference with proteins or detection reagents[9][10][11][12].

This application note addresses these challenges by providing a robust framework for working with this compound, ensuring that the compound is handled in a manner that is both effective for solubilization and minimally disruptive to the biological assay.

Compound Profile: this compound
PropertyDataSource / Note
IUPAC Name 2-(Pyridin-4-yl)-2,3-dihydro-1H-quinazolin-4-one-
CAS Number 15495-00-8[13]
Molecular Formula C₁₃H₁₁N₃ODerived from structure.
Molecular Weight 225.25 g/mol Calculated. Confirm with supplier's Certificate of Analysis.
Structure A fused heterocyclic system containing a phenyl ring and a dihydropyrimidinone ring, with a pyridine substituent at the C2 position.[1][2]
General Class 2,3-Dihydroquinazolin-4(1H)-oneThis class of compounds is noted for broad-spectrum cytotoxic and other biological activities[1][3].

The Role of DMSO: A Double-Edged Sword

DMSO is a polar aprotic solvent that is highly effective for solubilizing compounds for biological screening[7][8]. Its utility stems from its ability to disrupt intermolecular forces in solid compounds and its complete miscibility with aqueous solutions. However, researchers must be aware of its biological and chemical effects to avoid misinterpretation of experimental data.

Key Considerations for Using DMSO:
  • Final Concentration: The final concentration of DMSO in cell-based assays should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while 0.1% is considered safe for almost all cells[14]. Primary cells are often more sensitive[14]. Concentrations above 1% can lead to cell membrane damage, oxidative stress, or cell death[15][16].

  • Vehicle Control: It is imperative to include a "vehicle control" in all experiments. This control should contain the highest concentration of DMSO used for any experimental condition, but without the test compound. This allows for the differentiation of compound-specific effects from solvent-induced artifacts[17].

  • Assay Interference: DMSO can directly interact with assay components. It has been shown to act as a competitive inhibitor for some enzymes, such as aldose reductase, and can affect protein stability and ligand-binding kinetics[8][10]. It may also interfere with fluorescence-based readouts[18].

  • Hygroscopicity: DMSO is highly hygroscopic and readily absorbs water from the atmosphere. The presence of water can reduce its solubilizing power and may promote the degradation of sensitive compounds over time[17][19]. Always use high-purity, anhydrous DMSO and store it in tightly sealed containers with desiccant.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a high-concentration master stock solution, a common starting point for creating serial dilutions.

Materials:

  • This compound powder (confirm purity from supplier)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Sterile pipette tips

  • Vortex mixer and/or sonicator

Workflow Diagram:

G cluster_prep Stock Solution Preparation cluster_storage Storage & Handling calc 1. Calculate Mass (e.g., for 1 mL of 10 mM stock) weigh 2. Weigh Compound (2.25 mg) calc->weigh add_dmso 3. Add DMSO (1 mL) weigh->add_dmso dissolve 4. Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve aliquot 5. Aliquot into Tubes dissolve->aliquot store 6. Store at -80°C aliquot->store

Caption: Workflow for preparing and storing a concentrated DMSO stock solution.

Procedure:

  • Pre-Calculation: Determine the mass of the compound required.

    • For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 225.25 g/mol × 1000 mg/g = 2.25 mg

  • Weighing: Using a calibrated analytical balance, carefully weigh 2.25 mg of this compound powder and transfer it into a sterile vial.

  • Dissolution:

    • Add 1 mL of high-purity, anhydrous DMSO to the vial[20].

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution, but use caution as heat can degrade some compounds[20]. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles[19][21].

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or longer)[20]. Studies have shown that most compounds are stable in DMSO for extended periods when stored properly[22][23][24].

Protocol 2: Preparation of Assay Working Solutions

This protocol details the serial dilution of the DMSO master stock into aqueous assay buffer or cell culture medium. The key objective is to achieve the desired final compound concentration while maintaining a constant, low final DMSO concentration across all conditions.

Materials:

  • 10 mM Master Stock Solution in DMSO

  • Sterile assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or 96-well plates

Procedure:

  • Intermediate Dilution (Optional but Recommended): Performing an intermediate dilution step in 100% DMSO can make subsequent dilutions in aqueous media more manageable and reduce the risk of compound precipitation.

    • Example: To create a 1 mM intermediate stock, dilute the 10 mM master stock 1:10 in pure DMSO.

  • Serial Dilution into Assay Medium: The goal is to ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%). This requires preparing a dilution series where the compound concentration changes but the solvent concentration does not.

    • If the final desired DMSO concentration is 0.1%, you will perform a 1:1000 dilution from a DMSO stock into the final assay medium.

    • Therefore, your highest concentration working stock should be 1000x the highest final assay concentration.

    • Example for a dose-response curve (10 µM max):

      • Prepare a 10 mM stock of the compound in 100% DMSO (this is your 1000x stock for the 10 µM point).

      • In a separate plate or tubes, prepare serial dilutions of this stock in pure DMSO. For a 2-fold dilution series: 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.

      • To dose the cells or assay, add 1 µL of each DMSO dilution to 999 µL of culture medium (or 0.2 µL to 199.8 µL, etc.). This results in final compound concentrations of 10 µM, 5 µM, 2.5 µM, etc., all containing 0.1% DMSO .

  • Vehicle Control Preparation: In a separate tube, add 1 µL of pure DMSO to 999 µL of culture medium. This is your 0.1% DMSO vehicle control.

  • Mixing: After adding the DMSO stock to the aqueous medium, mix immediately and thoroughly by gentle vortexing or repeated pipetting to prevent the compound from precipitating out of solution[14][17].

Managing and Interpreting DMSO-Related Effects

Understanding the potential impact of DMSO is crucial for accurate data interpretation. The final concentration of DMSO should always be reported in publications.

Caption: The relationship between DMSO concentration, solubility, and assay validity.

DMSO-Induced Cellular Effects:
DMSO Conc.General Cellular EffectsRecommendation
< 0.1% Generally considered safe with minimal effects on most cell lines[14][25].Ideal for sensitive assays and primary cells.
0.1% - 0.5% Tolerated by many robust cell lines for short-term exposure. May begin to show subtle effects[14][26].Widely used and acceptable for many screening assays. Always validate with a vehicle control.
0.5% - 1.0% Can induce stress, differentiation, or inhibitory effects in some cell types. Increased risk of off-target effects[12][15].Use with caution. Requires careful validation of cell health and function.
> 1.0% Significant cytotoxicity is common. Can cause membrane permeabilization and cell death[12][16][27].Avoid. Results are likely to be confounded by solvent toxicity.

Troubleshooting Common Issues

  • Compound Precipitation: If the compound precipitates upon dilution into aqueous buffer, try a stepwise dilution approach (e.g., dilute first into a buffer with 10% DMSO, then further into the final buffer)[21]. Sonication can also help redissolve precipitates[14].

  • Inconsistent Results: This can arise from inaccurate pipetting of viscous DMSO, incomplete dissolution of the stock solution, or degradation of the compound. Always ensure the stock is fully dissolved and has not undergone excessive freeze-thaw cycles.

  • High Background in Vehicle Control: If the vehicle control shows a significant effect (e.g., reduced cell viability), the cell line may be particularly sensitive to DMSO. The final DMSO concentration must be lowered, which may require preparing a more concentrated initial stock if solubility permits.

Conclusion

The successful use of this compound in in vitro assays is critically dependent on a well-defined and validated solubilization strategy. DMSO is an essential solvent for this purpose, but its use demands a methodical approach to mitigate potential artifacts. By adhering to the protocols for preparing stock and working solutions, maintaining a final DMSO concentration below 0.5%, and always including a vehicle control, researchers can generate reliable and reproducible data. These practices form a self-validating system that ensures the observed biological effects are attributable to the compound of interest, not the solvent, thereby upholding the scientific integrity of the research.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • ChemScene. (n.d.). 1415262-35-9 | 2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one.
  • BLDpharm. (n.d.). 15495-00-8|2-(Pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Engeloch, C., et al. (n.d.). Stability of Screening Compounds in Wet DMSO. ResearchGate.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • ResearchGate. (2025). In Vitro Toxicological Evaluation of Cigarette Smoke Particulate Matter: Effect of Dimethyl Sulfoxide (DMSO) as Solvent.
  • protocols.io. (2021, October 21). DMSO stock preparation.
  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • ResearchGate. (n.d.). Effect of DMSO on assay performance.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
  • National Institutes of Health. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.
  • National Institutes of Health. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • ResearchGate. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.
  • BenchChem. (n.d.). Application Note and Protocol: Preparation of AZM475271 Stock Solution in DMSO.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Baghdad Science Journal. (n.d.). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of.
  • PubChem. (n.d.). 4-pyridin-2-yl-1H-quinazolin-2-one.
  • MDPI. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study.
  • ScienceDirect. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
  • De Gruyter. (2024, October 1). The crystal structure of 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, C18H14N4O.
  • PubChem. (n.d.). 2-Phenyl-2,3-dihydroquinazolin-4(1h)-one.

Sources

Application Note: Comprehensive NMR Characterization of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol and theoretical framework for the complete Nuclear Magnetic Resonance (NMR) characterization of the heterocyclic compound 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one . As a Senior Application Scientist, this document is structured to offer not just a methodology, but a causal understanding behind the experimental choices, ensuring both technical accuracy and practical insight for researchers in medicinal chemistry and drug development.

Introduction: The Structural Significance of Quinazolinones

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, make them a focal point of intense research.[1][2][3] The precise elucidation of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and characterization of these complex molecules in solution.[4] This application note will detail the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the definitive characterization of this compound.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-1~8.3 - 8.5br s-Exchangeable proton of the N1-H amide.
H-3~7.1 - 7.3br s-Exchangeable proton of the N3-H amine.
H-2~5.8 - 6.0s-Methine proton at the chiral center C2.
H-5~7.6 - 7.8dd~7.5, 1.5Aromatic proton ortho to the carbonyl group.
H-6~6.7 - 6.9t~7.5Aromatic proton meta to the carbonyl.
H-7~7.2 - 7.4t~7.5Aromatic proton meta to the N1-H.
H-8~6.6 - 6.8d~8.0Aromatic proton ortho to the N1-H.
H-2', H-6'~8.5 - 8.7d~6.0Aromatic protons of the pyridine ring ortho to the nitrogen.
H-3', H-5'~7.4 - 7.6d~6.0Aromatic protons of the pyridine ring meta to the nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-4~163 - 165
C-2~65 - 67
C-8a~147 - 149
C-4a~114 - 116
C-5~127 - 129
C-6~117 - 119
C-7~133 - 135
C-8~115 - 117
C-1'~148 - 150
C-2', C-6'~150 - 152
C-3', C-5'~121 - 123

Experimental Protocols

Part 1: Sample Preparation

A meticulously prepared sample is the cornerstone of high-quality NMR data.

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm, high precision)

  • Pipettes and a vortex mixer

Procedure:

  • Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial. The use of DMSO-d₆ is recommended due to its excellent solvating power for a wide range of organic compounds and its ability to slow down the exchange of labile protons (N-H), making them observable in the ¹H NMR spectrum.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and ensure it is properly labeled.

Part 2: NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system. Standard gradient-selected COSY (e.g., cosygpqf).

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.[8] Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems and confirming the overall carbon skeleton. Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

Data Interpretation and Structural Elucidation

A systematic approach to interpreting the suite of NMR spectra is essential for unambiguous structure determination.

Step 1: ¹H NMR Analysis

The ¹H NMR spectrum provides the initial and most direct information. The aromatic region will show distinct signals for the quinazolinone and pyridyl protons. The downfield signals around 8.5-8.7 ppm are characteristic of the protons ortho to the nitrogen in the pyridine ring. The protons of the benzene ring of the quinazolinone core will appear in the range of 6.6-7.8 ppm, with their splitting patterns revealing their relative positions. The singlet at approximately 5.8-6.0 ppm is a key indicator of the methine proton at the C2 position. The broad singlets for the N-H protons confirm the dihydro-quinazolinone structure.

Step 2: ¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum will show the number of unique carbon atoms. The carbonyl carbon (C-4) will be the most downfield signal, typically above 160 ppm. The aromatic region will contain the signals for the benzene and pyridine rings. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups, although for this molecule, it will primarily confirm the CH carbons.

Step 3: 2D NMR Correlation Analysis

This is where the complete structural puzzle is assembled.

  • COSY: This experiment will reveal the connectivity between adjacent protons. For example, correlations will be observed between H-5, H-6, H-7, and H-8 on the quinazolinone ring, and between H-2'/H-6' and H-3'/H-5' on the pyridine ring.

  • HSQC: This spectrum directly links each proton to its attached carbon. This is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

  • HMBC: The HMBC spectrum provides the long-range connectivity information that pieces the molecular fragments together. Key expected correlations include:

    • The methine proton H-2 will show correlations to the pyridyl carbons (C-1', C-2', C-6') and to the quinazolinone carbons (C-4, C-8a).

    • The N1-H proton will show correlations to C-2, C-8, and C-8a.

    • The aromatic protons of the quinazolinone ring will show correlations to neighboring carbons within the ring and to the carbons of the fused heterocyclic ring.

Visualization of Experimental Workflow and Key Correlations

The following diagrams illustrate the logical flow of the NMR characterization process and the key 2D NMR correlations.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_interp Data Interpretation prep1 Weigh Compound prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1d 1D NMR (¹H, ¹³C) prep3->acq1d acq2d 2D NMR (COSY, HSQC, HMBC) acq1d->acq2d interp1d Analyze ¹H & ¹³C Spectra acq2d->interp1d interp2d Correlate with 2D Data interp1d->interp2d structure Structure Elucidation interp2d->structure

Caption: Experimental workflow for NMR characterization.

hmbc_correlations cluster_mol Key HMBC Correlations mol C2 C2 H2 H-2 C4 C4 H2->C4 ³J C8a C8a H2->C8a ²J C1_prime C1' H2->C1_prime ²J C2_prime C2' H2->C2_prime ³J C6_prime C6' H2->C6_prime ³J

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the large-scale synthesis of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] This document provides a robust, scalable, and efficient protocol, moving from theoretical chemical principles to practical application for researchers, scientists, and professionals in the drug development sector. The synthesis involves the cyclocondensation of 2-aminobenzamide with pyridine-4-carboxaldehyde. This guide emphasizes the rationale behind experimental choices, process optimization, and critical safety considerations for scaling up production. Detailed step-by-step protocols for both laboratory and large-scale synthesis are provided, alongside characterization data and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[2][3] Derivatives of 2,3-dihydroquinazolin-4(1H)-one have demonstrated potential as anticonvulsant, antihypertensive, antibacterial, and anticancer agents.[1] The title compound, this compound, incorporates a pyridine moiety, a common feature in many pharmacologically active molecules, suggesting its potential for further investigation in drug discovery programs.

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is most commonly achieved through the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone.[4] This reaction can be performed under various conditions, including catalyst-free in water, or with the aid of acid or metal catalysts to enhance reaction rates and yields.[1] For large-scale synthesis, considerations such as cost-effectiveness, environmental impact ("green chemistry"), and ease of purification become paramount. This guide will focus on a practical and scalable approach to the synthesis of this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a cyclocondensation reaction between 2-aminobenzamide and pyridine-4-carboxaldehyde.

Caption: Reaction scheme for the synthesis of this compound.

The reaction mechanism initiates with the nucleophilic attack of the primary amine of 2-aminobenzamide on the carbonyl carbon of pyridine-4-carboxaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). The final step involves an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, followed by tautomerization to afford the stable 2,3-dihydroquinazolin-4(1H)-one ring system.

Materials and Methods

Starting Materials and Reagents
Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Supplier
2-AminobenzamideC₇H₈N₂O136.1588-68-6Sigma-Aldrich
Pyridine-4-carboxaldehydeC₆H₅NO107.11872-85-5Alfa Aesar
Ethanol (Reagent Grade)C₂H₅OH46.0764-17-5Fisher Scientific
Deionized WaterH₂O18.027732-18-5In-house
Physicochemical Properties of Reactants
Property 2-Aminobenzamide Pyridine-4-carboxaldehyde
Appearance White to pale beige solid[5]Colorless to yellow liquid
Melting Point 111-113 °C[5]3 °C
Boiling Point 300 °C[5][6]194-195 °C
Water Solubility 5 g/L (20 °C)[5]Soluble
logP (octanol/water) 0.35[5][6]0.4
Safety and Handling

2-Aminobenzamide:

  • Causes serious eye irritation.

  • Precautions: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

Pyridine-4-carboxaldehyde:

  • Flammable liquid and vapor.[7][8]

  • Causes severe skin burns and eye damage.[8]

  • May cause an allergic skin reaction.[8]

  • Harmful to aquatic life with long-lasting effects.[8]

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Do not breathe dust, fume, gas, mist, vapors, or spray. Wear protective gloves, eye protection, and face protection.[8][9][10] Store in a well-ventilated place and keep cool.[10]

Experimental Protocols

Laboratory-Scale Synthesis (10 g scale)

This protocol is optimized for a standard laboratory setting.

Workflow Diagram:

Lab_Scale_Workflow A 1. Dissolve 2-aminobenzamide in Ethanol B 2. Add pyridine-4-carboxaldehyde A->B C 3. Reflux the reaction mixture B->C D 4. Monitor reaction by TLC C->D E 5. Cool to room temperature D->E Upon completion F 6. Isolate the product by filtration E->F G 7. Wash with cold ethanol F->G H 8. Dry the product under vacuum G->H I 9. Characterize the final product H->I

Caption: Laboratory-scale synthesis workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzamide (10.0 g, 73.4 mmol).

  • Solvent Addition: Add 100 mL of ethanol to the flask and stir until the 2-aminobenzamide is fully dissolved.

  • Reagent Addition: To the stirred solution, add pyridine-4-carboxaldehyde (7.86 g, 73.4 mmol, 1.0 equivalent) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield this compound as a solid.

Large-Scale Synthesis Protocol (1 kg scale)

This protocol is designed for scale-up in a pilot plant or manufacturing setting.

Workflow Diagram:

Large_Scale_Workflow A 1. Charge reactor with 2-aminobenzamide and Ethanol B 2. Heat to 50-60 °C with stirring A->B C 3. Controlled addition of pyridine-4-carboxaldehyde B->C D 4. Heat to reflux and hold C->D E 5. In-process control (IPC) by HPLC D->E Monitor for completion F 6. Controlled cooling to 20-25 °C E->F G 7. Centrifuge to isolate the product F->G H 8. Wash with chilled ethanol G->H I 9. Dry in a vacuum dryer H->I J 10. Final product analysis and packaging I->J

Caption: Large-scale synthesis workflow.

Step-by-Step Procedure:

  • Reactor Charging: Charge a 20 L glass-lined reactor with 2-aminobenzamide (1.0 kg, 7.34 mol).

  • Solvent Addition: Add 10 L of reagent-grade ethanol to the reactor.

  • Dissolution: Start agitation and heat the mixture to 50-60 °C to ensure complete dissolution of the 2-aminobenzamide.

  • Reagent Addition: Slowly add pyridine-4-carboxaldehyde (0.786 kg, 7.34 mol, 1.0 equivalent) to the reactor over a period of 30-60 minutes, maintaining the temperature below 65 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and hold for 6-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (<1% remaining).

  • Crystallization and Isolation: Once the reaction is complete, cool the reactor contents to 20-25 °C over 2-3 hours to allow for controlled crystallization.

  • Purification: Isolate the product by centrifugation. Wash the wet cake with chilled ethanol (2 x 2 L).

  • Drying: Dry the product in a vacuum dryer at 60-70 °C until a constant weight is achieved. This yields this compound.

Characterization of this compound

Analytical Method Expected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~8.7 (br s, 1H, NH), ~8.5 (d, 2H, pyridyl-H), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 2H, pyridyl-H), ~7.3 (t, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.7 (t, 1H, Ar-H), ~6.5 (s, 1H, CH), ~6.0 (br s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~164 (C=O), ~150 (pyridyl-C), ~148 (Ar-C), ~147 (pyridyl-C), ~134 (Ar-CH), ~128 (Ar-C), ~121 (pyridyl-CH), ~118 (Ar-CH), ~115 (Ar-CH), ~114 (Ar-CH), ~65 (CH)
IR (KBr, cm⁻¹) ν: ~3300-3100 (N-H stretching), ~1660 (C=O stretching, amide), ~1600 (C=N and C=C stretching)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₃H₁₁N₃O: 226.0929, found: 226.0924

Note: NMR chemical shifts are approximate and based on similar structures. Actual values should be confirmed by analysis of the synthesized compound.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: While ethanol is a suitable solvent for both lab and large-scale synthesis, other solvents such as methanol or isopropanol could be investigated for improved solubility or crystallization properties. A catalyst-free synthesis in water has also been reported for similar compounds, which would be a greener alternative.[1]

  • Temperature Control: On a large scale, the exothermic nature of the initial reaction between the amine and aldehyde needs to be carefully managed through controlled addition and efficient cooling to prevent runaway reactions.

  • Purification: While crystallization is the preferred method for large-scale purification due to its cost-effectiveness, recrystallization from a suitable solvent system may be necessary to achieve high purity. Column chromatography is generally not feasible for large quantities.

  • Catalyst Use: While this protocol is catalyst-free, for less reactive aldehydes, the use of a catalytic amount of an acid such as p-toluenesulfonic acid or a Lewis acid could be explored to reduce reaction times.[4] For industrial applications, a heterogeneous catalyst would be ideal for ease of removal and potential for recycling.

Conclusion

This application note provides a comprehensive and practical guide for the large-scale synthesis of this compound. By following the detailed protocols and considering the safety and scale-up recommendations, researchers and drug development professionals can efficiently produce this valuable heterocyclic compound for further investigation and application in various fields of chemical and pharmaceutical research. The provided information on characterization will aid in confirming the identity and purity of the final product.

References

  • Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98% - Cole-Parmer. (URL: [Link])

  • Pyridine-4-aldehyde Safety Data Sheet - Jubilant Ingrevia. (URL: [Link])

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Publishing. (URL: [Link])

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. (URL: [Link])

  • Anthranilamide | C7H8N2O | CID 6942 - PubChem - NIH. (URL: [Link])

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. (URL: [Link])

  • An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach - Scholars Research Library. (URL: [Link])

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. (URL: [Link])

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (URL: [Link])

  • The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions - Taylor & Francis Online. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Pyridin-4-yl)-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 2-(Pyridin-4-yl)-2,3-dihydro-1H-quinazolin-4-one . We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction yields.

Section 1: Reaction Fundamentals

Q: What is the core reaction mechanism for synthesizing 2-(Pyridin-4-yl)-2,3-dihydro-1H-quinazolin-4-one?

The most direct and widely adopted method for synthesizing this target molecule is the cyclocondensation reaction between 2-aminobenzamide and pyridine-4-carbaldehyde .[1][2] The reaction proceeds through two key mechanistic steps:

  • Schiff Base Formation: The reaction initiates with a nucleophilic attack by the primary amino group of 2-aminobenzamide on the carbonyl carbon of pyridine-4-carbaldehyde. This step, which is often rate-limiting, is followed by dehydration to form a Schiff base (or imine) intermediate. This stage can be significantly accelerated by an acid catalyst.[3][4]

  • Intramolecular Cyclization: The amide nitrogen of the Schiff base intermediate then performs an intramolecular nucleophilic attack on the imine carbon. This attack forms the six-membered heterocyclic ring, yielding the final 2,3-dihydroquinazolin-4(1H)-one product.[3][5]

An alternative, efficient one-pot approach involves a three-component reaction using isatoic anhydride , an amine source (like ammonium acetate), and pyridine-4-carbaldehyde.[5][6] In this variant, the isatoic anhydride first reacts with the amine source to generate 2-aminobenzamide in situ, which then proceeds as described above.[3][4]

Caption: Figure 1: Reaction Mechanism for Quinazolinone Synthesis

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing clear causes and actionable solutions to improve your experimental outcomes.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is the most frequent challenge. It typically stems from incomplete conversion, suboptimal reaction kinetics, or competing side reactions. Below is a systematic approach to troubleshooting.

Cause A: Inefficient Schiff Base Formation

The initial condensation is often the bottleneck. The electrophilicity of the aldehyde's carbonyl carbon is crucial for the reaction rate.

  • Solution: Introduce an acid catalyst. A catalyst protonates the carbonyl oxygen of pyridine-4-carbaldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. While the reaction can proceed without a catalyst, yields and reaction times are dramatically improved with one.[2][7]

Catalyst TypeExampleTypical Loading (mol%)Recommended SolventTemperature (°C)Notes
Brønsted Acid p-Toluenesulfonic Acid (p-TSA)[8]10-20Ethanol, Toluene70-110Highly effective; may require neutralization during workup.
Brønsted Acid Lactic Acid[9]20Neat (Solvent-free)70A green, biodegradable catalyst option.[1]
Lewis Acid Iodine (I₂)[4]5-10Ethanol, Ethyl Acetate50-80Mild and effective, but can promote oxidation at high temps.[3]
Heterogeneous Silica-HClO₄[10]10-20% w/wAcetonitrile, Ethanol50-70Easily recoverable by filtration, promoting green chemistry.
Cause B: Suboptimal Reaction Conditions (Solvent & Temperature)

The choice of solvent and temperature affects reactant solubility, reaction rate, and the equilibrium of the reaction.

  • Solution: Optimize your solvent and temperature based on empirical testing.

    • Ethanol is a common choice, as it effectively dissolves 2-aminobenzamide and allows for reflux conditions (~78°C), which drives the dehydration step.[7]

    • Water can be used as a green solvent. While reactants may have limited solubility, heating to 90-100°C can provide excellent yields, often without a catalyst, as the product precipitates upon formation, driving the reaction forward.[2]

    • Solvent-free (Neat) conditions at elevated temperatures (e.g., 80°C) can be highly efficient, especially with a catalyst, minimizing solvent waste.[1]

    • DMSO is useful for substrates that are difficult to dissolve but can be harder to remove during workup and may require higher temperatures.[11][12]

Cause C: Incomplete Intramolecular Cyclization

If the Schiff base forms but does not efficiently cyclize, it will revert to the starting materials upon aqueous workup.

  • Solution: Increase the reaction temperature or extend the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is critical to determine the point of maximum product formation before side reactions begin to dominate.

Q2: I'm seeing significant side products. How can I identify and minimize them?

The most common side product is the fully aromatized, oxidized version of your target molecule.

  • Side Product Identity: 2-(Pyridin-4-yl)quinazolin-4(3H)-one . This occurs when the 2,3-dihydro-1H-quinazolin-4-one product undergoes dehydrogenation.[1][13]

  • Identification:

    • TLC: The oxidized product is typically more conjugated and will often have a different Rf value (usually lower polarity) and may be more UV-active.

    • ¹H NMR: The C2 proton signal (a singlet around 5.5-6.0 ppm) and the N1 and N3 proton signals will be absent in the oxidized product. New aromatic signals will appear instead.

  • Minimization Strategies:

    • Lower Reaction Temperature: High temperatures favor oxidation. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Control Reaction Time: Do not let the reaction run unnecessarily long after the starting materials are consumed.

    • Use an Inert Atmosphere: If oxidation is a persistent issue, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation.

    • Avoid Oxidizing Agents: Be mindful that some catalysts (like I₂ at high concentrations or temperatures) or impurities can promote oxidation.[8]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Yield Observed check_tlc Analyze reaction mixture by TLC. Are starting materials present? start->check_tlc sm_present Yes check_tlc->sm_present Yes sm_absent No check_tlc->sm_absent No optimize_kinetics Kinetics are too slow. Consider these options: sm_present->optimize_kinetics add_catalyst 1. Add an acid catalyst (e.g., p-TSA, I₂). optimize_kinetics->add_catalyst increase_temp 2. Increase reaction temperature moderately. optimize_kinetics->increase_temp increase_time 3. Increase reaction time. optimize_kinetics->increase_time check_side_products Starting materials are consumed. Check for side products (e.g., oxidation). sm_absent->check_side_products minimize_oxidation Minimize oxidation: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Use inert atmosphere. check_side_products->minimize_oxidation check_purification Review purification method. Is product being lost during workup? minimize_oxidation->check_purification optimize_workup Optimize workup: - Use cold solvent for washing. - Consider acid-base extraction. check_purification->optimize_workup

Caption: Figure 2: Troubleshooting Workflow for Low Yield

Q3: What is the most effective method for purifying the final product?

The product is a stable solid with moderate polarity, making it amenable to several purification techniques.

  • Solution 1: Precipitation and Recrystallization (Most Common). This is the preferred method for obtaining high-purity material.

    • Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.

    • Pour the mixture into cold water or ice water to precipitate the crude product.[11]

    • Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a cold non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities.

    • Recrystallize the crude solid from a suitable solvent, typically ethanol, to yield the pure product.[1]

  • Solution 2: Acid-Base Extraction (For Difficult Mixtures). Quinazolinones possess basic nitrogen atoms. This property can be exploited for purification.[11]

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The desired product will move into the aqueous layer as its protonated salt.

    • Separate the layers and carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until the product precipitates.

    • Filter, wash with water, and dry the purified product.

Section 3: Optimized Experimental Protocols

Protocol 1: Green, Catalyst-Free Synthesis in Water

This method emphasizes environmental safety and simplicity, often providing good to excellent yields without the need for a catalyst or organic solvents.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzamide (1.0 mmol, 1 eq.) and pyridine-4-carbaldehyde (1.1 mmol, 1.1 eq.) in deionized water (10 mL).

  • Reaction Execution: Heat the mixture to 90-100°C in a preheated oil bath with vigorous stirring. The reactants may not fully dissolve initially.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours, often indicated by the formation of a thick precipitate.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold 50% ethanol/water (2 x 10 mL) and then dry under vacuum to yield the purified product.[2]

Protocol 2: High-Yield, Acid-Catalyzed Synthesis in Ethanol

This protocol uses a catalyst to ensure rapid and complete conversion, making it ideal for maximizing yield.[7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol, 1 eq.) in ethanol (10 mL). Add pyridine-4-carbaldehyde (1.1 mmol, 1.1 eq.) followed by a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%).

  • Reaction Execution: Stir the mixture at 50-70°C.

  • Monitoring: Track the consumption of starting materials by TLC. The reaction is generally complete in 1-3 hours.

  • Workup and Isolation: After completion, cool the mixture in an ice bath. If the product precipitates, it can be filtered directly. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration. Wash with cold water and dry. If necessary, recrystallize from hot ethanol to obtain a product of high purity.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most effective method.[11] Spot the reaction mixture alongside pure samples of your starting materials on a silica gel plate. Elute with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the limiting starting material (usually 2-aminobenzamide) has disappeared and a new, distinct product spot has appeared and maximized in intensity.

Q: What is the specific role of the acid catalyst? A: The acid catalyst acts by protonating the carbonyl oxygen of the pyridine-4-carbaldehyde. This protonation creates a resonance-stabilized carbocation, which significantly increases the electrophilicity of the carbonyl carbon. This makes the carbon much more susceptible to nucleophilic attack from the weakly basic amino group of 2-aminobenzamide, thereby accelerating the formation of the Schiff base intermediate, which is often the slowest step.[3][4]

Q: Can this synthesis be performed in a microwave reactor? A: Yes. Microwave-assisted synthesis is an excellent method for this reaction. It can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[13][14] A typical procedure would involve heating the reactants in ethanol with a catalyst like SnCl₂ in a sealed microwave vessel at 120°C for 10-15 minutes.[13]

References

  • BenchChem. Application Notes & Protocols: Synthesis of Quinazolinones from 2-Aminobenzamide.
  • BenchChem. Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis.
  • ResearchGate. Proposed mechanism of 2,3-dihydroquinazolin-4(1H)-ones via multicomponent reaction.
  • Badran, M. M., et al. (2023). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal.
  • Organic Chemistry Portal. Synthesis of quinazolinones.
  • Li, C., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341. Available from: [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69.
  • ResearchGate. Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a.
  • ResearchGate. Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC advances, 8(41), 23353-23373. Available from: [Link]

  • ResearchGate. Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. Available from: [Link]

  • Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available from: [Link]

  • Ma, H., et al. (2017). The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. Cogent Chemistry, 3(1), 1357112. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Scientific Reports, 11(1), 1-14. Available from: [Link]

  • Gogoi, P., et al. (2019). Green and efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their anthelmintic studies. Synthetic Communications, 49(16), 2091-2101. Available from: [Link]

  • Bharate, S. B., et al. (2012). Efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones using heterogeneous solid acid catalysts. ARKIVOC, 2012(8), 308-318. Available from: [Link]

  • ResearchGate. Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

Sources

Technical Support Center: Recrystallization of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the recrystallization of this and structurally related quinazolinone derivatives. Here, we provide in-depth, experience-driven advice and practical, step-by-step protocols to help you achieve the desired purity and yield for your compound.

Introduction to Recrystallization Challenges

This compound, like many quinazolinone derivatives, possesses a rigid heterocyclic core that can lead to high crystal lattice energy and variable solubility in common organic solvents.[1] These characteristics can present significant challenges during purification by recrystallization, the most common method for purifying solid organic compounds.[2] Issues such as poor crystal formation, "oiling out," and low recovery are frequently reported. This guide aims to address these problems with scientifically grounded solutions.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of this compound and provides actionable solutions.

Issue 1: The Compound Fails to Dissolve in Hot Solvent

Possible Cause: An inappropriate solvent has been selected. For a successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble in the boiling solvent.[3]

Solution: A systematic solvent screening is the most effective approach. Quinazolinone derivatives often show good solubility in polar aprotic solvents like DMF and DMSO at elevated temperatures.[4] Alcohols such as ethanol and methanol can also be effective.[5][6]

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount (approx. 10-20 mg) of your crude this compound into separate test tubes.

  • Add a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and water) dropwise to each tube at room temperature, observing solubility.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.

  • A suitable solvent will dissolve the compound completely at elevated temperatures.

  • Allow the clear solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Data Presentation: Solvent Suitability for Quinazolinone Derivatives

SolventPolarityBoiling Point (°C)General Suitability for Quinazolinones
WaterHigh100Generally poor, but can be used in mixed solvent systems.[7]
EthanolHigh78Good, often used for recrystallization of final products.[6][8]
MethanolHigh65Good, similar to ethanol.
AcetoneMedium56Can be effective, especially in mixed solvent systems.[7]
Ethyl AcetateMedium77Moderate, worth screening.[7]
N,N-Dimethylformamide (DMF)High153Excellent solvent at high temperatures, but high boiling point can make removal difficult.[4]
Dimethyl Sulfoxide (DMSO)High189Excellent solvent, often used for preparing stock solutions. High boiling point is a consideration.[1]
Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Possible Cause: This phenomenon, where the compound separates as a liquid rather than a solid, often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[9][10]

Solution:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow the solution to cool more slowly.[11]

  • Change Solvent System: A mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[11]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[11]

Visualization: Decision Workflow for "Oiling Out"

start Compound 'Oils Out' step1 Re-heat to dissolve oil start->step1 step2 Add small amount of hot solvent step1->step2 step3 Cool slowly step2->step3 outcome1 Crystals Form step3->outcome1 Success outcome2 Oils Out Again step3->outcome2 Failure step4 Try a mixed solvent system outcome2->step4 step5 Induce crystallization (scratch/seed) step4->step5 step5->outcome1

Caption: Troubleshooting workflow for when a compound "oils out".

Issue 3: Low Recovery of the Recrystallized Product

Possible Cause:

  • Too much solvent was used: This is the most common reason for low yield, as a significant amount of the product remains in the mother liquor.[2][9]

  • Premature crystallization: The product crystallizes during hot filtration, leading to loss.[3]

  • The compound is significantly soluble in the cold solvent. [11]

Solution:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the compound.[2]

  • Pre-heat Filtration Apparatus: If a hot filtration step is necessary to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.[3]

  • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[11]

  • Concentrate the Mother Liquor: The filtrate can be partially evaporated to recover a second crop of crystals, which may require a separate recrystallization to achieve high purity.[11]

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for the synthesis of this compound?

A1: The synthesis of 2,3-dihydroquinazolin-4(1H)-ones typically involves the condensation of an anthranilic acid derivative with an aldehyde.[12] For this compound, common starting materials are isatoic anhydride or 2-aminobenzamide and pyridine-4-carboxaldehyde.[13][14]

Q2: My purified this compound still shows impurities by TLC/HPLC. What should I do?

A2: If impurities persist after recrystallization, a different purification technique is recommended.[3] Column chromatography is highly effective for separating compounds with different polarities.[3] For achieving very high purity, preparative HPLC is the preferred method.[3]

Experimental Protocol: Flash Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is common. For basic compounds like pyridines, adding a small amount (0.1-1%) of triethylamine to the eluent can prevent streaking on the silica gel.[11]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

  • Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Start with a less polar solvent mixture and gradually increase the polarity to elute the compounds from the column. Collect fractions and analyze them by TLC to identify those containing the pure product.

Visualization: General Recrystallization Workflow

start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool slowly to form crystals hot_filter->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with cold solvent collect->wash dry Dry the purified crystals wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for single-solvent recrystallization.

Q3: Can I use an alternative to recrystallization for purification?

A3: Yes, besides column chromatography and preparative HPLC, other techniques can be employed. For small-scale purification, preparative thin-layer chromatography (prep-TLC) can be a viable option. In some cases, if the impurities are acidic or basic, an acid-base extraction can be used to remove them before the final purification step.

References

  • BenchChem Technical Support. (2025). Purification of 4(3H)
  • ResearchGate. (2017).
  • BenchChem Technical Support. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • ResearchGate. (n.d.).
  • CIBTech. (n.d.). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Organic Chemistry Portal. (2021). Synthesis of quinazolinones.
  • Chem LibreTexts. (n.d.).
  • University of York Chemistry Teaching Labs. (n.d.).
  • ResearchGate. (n.d.). Direct synthesis of 2,3-dihydroquinazolin-4(1H)
  • University of Rochester Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 2-(Pyridin-4-yl)quinazolin-4(3H)-ones as PI3K inhibitors.
  • BenchChem Technical Support. (2025). Purification of Quinazolin-2-ylboronic Acid Crude Products.
  • ScienceDirect. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)
  • Baghdad Science Journal. (n.d.). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1)
  • National Institutes of Health. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Springer Nature. (2024).
  • JoVE. (2022).
  • The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinazolinone synthesis.
  • De Gruyter. (2024). The crystal structure of 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, C18H14N4O.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
  • MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas.

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility hurdles encountered with this promising heterocyclic compound in aqueous media. Our goal is to equip you with the scientific rationale and practical protocols to effectively solubilize this molecule for your experimental needs.

Understanding the Challenge: The Physicochemical Profile of this compound

The solubility of a compound is governed by its physicochemical properties. For this compound, its limited aqueous solubility likely stems from a combination of factors inherent to its quinazolinone core and pyridinyl substituent. These factors include high crystal lattice energy, which is the energy required to break apart the solid-state crystal structure, and a degree of lipophilicity that is not readily overcome by hydration.

  • A basic pyridinyl nitrogen: This offers a handle for pH-dependent solubility enhancement.

  • An acidic N-H proton on the quinazolinone ring: This provides another site for ionization.

  • A relatively planar and rigid ring system: This can contribute to strong intermolecular interactions in the solid state, leading to poor solubility.

A crucial first step in any solubility enhancement study is to determine the compound's intrinsic properties. We strongly recommend experimentally determining the pKa, logP, and baseline solubility in various solvents.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have when working with this compound.

Q1: I'm starting my experiments. What is the best initial approach to dissolve this compound?

A1: For initial screening, creating a concentrated stock solution in an organic solvent is the most practical approach. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds. Prepare a 10 mM or higher stock solution in 100% DMSO. For subsequent dilutions into your aqueous experimental medium, ensure the final DMSO concentration is kept low (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts in your assays.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution" and indicates that the compound's solubility limit in the final aqueous environment has been exceeded. Here are a few immediate troubleshooting steps:

  • Lower the final concentration: Your target concentration may be too high for the aqueous system.

  • Use a co-solvent: Incorporating a water-miscible organic solvent in your final aqueous buffer can significantly improve solubility.

  • Adjust the pH: The pyridinyl and quinazolinone moieties have ionizable groups, making pH a powerful tool to enhance solubility.

Q3: How does pH affect the solubility of this compound?

A3: The pyridinyl group contains a basic nitrogen that can be protonated at acidic pH, forming a more soluble cationic species. Conversely, the quinazolinone ring has an acidic proton that can be deprotonated at basic pH, forming a more soluble anionic species. Therefore, adjusting the pH of your aqueous buffer away from the compound's isoelectric point (the pH at which it has no net charge) will generally increase its solubility. We recommend performing a pH-solubility profile to identify the optimal pH range for your experiments.

Q4: Are there any concerns about the stability of this compound in aqueous solutions?

A4: Quinazolinone derivatives are generally stable in cold, dilute acidic and alkaline solutions. However, prolonged exposure to harsh pH conditions or elevated temperatures can lead to hydrolysis or other degradation pathways. It is advisable to prepare fresh solutions for your experiments and to conduct stability studies if the solutions need to be stored for extended periods.

In-Depth Troubleshooting Guides

This section provides detailed protocols and decision-making workflows for systematically overcoming the solubility challenges of this compound.

Guide 1: Systematic Solubility Screening

Before attempting complex formulation strategies, a systematic solubility screening in various solvents is essential to understand the compound's behavior.

Experimental Protocol: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetonitrile, DMSO, PEG400).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Data Presentation: Solubility Profile of this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)
Water25To be determined
PBS (pH 7.4)25To be determined
0.1 M HCl25To be determined
0.1 M NaOH25To be determined
Ethanol25To be determined
DMSO25To be determined
PEG40025To be determined

This table should be populated with your experimental data.

Guide 2: pH Modification Strategy

Based on the presence of ionizable groups, pH adjustment is a primary and highly effective strategy for improving the aqueous solubility of this compound.

Experimental Workflow: pH-Dependent Solubility Enhancement

G start Start: Determine pKa of the compound ph_range Prepare a series of buffers with varying pH (e.g., pH 2 to 10) start->ph_range solubility_test Perform equilibrium solubility test in each buffer ph_range->solubility_test quantify Quantify dissolved compound (HPLC-UV) solubility_test->quantify plot Plot solubility vs. pH quantify->plot analyze Identify pH range with optimal solubility plot->analyze stability_check Assess compound stability at optimal pH analyze->stability_check end End: Use optimized pH buffer for experiments stability_check->end G start Start: Compound precipitates in aqueous buffer add_cosolvent Introduce a co-solvent (e.g., PEG400, PG) start->add_cosolvent check1 Precipitation still occurs? add_cosolvent->check1 increase_cosolvent Increase co-solvent concentration check1->increase_cosolvent Yes add_surfactant Introduce a surfactant (e.g., Tween 80) check1->add_surfactant No, but solubility is insufficient increase_cosolvent->add_cosolvent check2 Precipitation still occurs? add_surfactant->check2 optimize_ratio Optimize co-solvent/surfactant ratio check2->optimize_ratio Yes end End: Clear, stable solution achieved check2->end No optimize_ratio->add_surfactant

Caption: Decision tree for co-solvent and surfactant formulation.

Guide 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their aqueous solubility. [1]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Kneading

  • Preparation: Weigh out the desired amounts of this compound and HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point).

  • Kneading: Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste. Gradually add the compound to the paste and knead for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a sieve to obtain a fine powder.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to the uncomplexed compound.

Analytical Method for Quantification: HPLC-UV

A robust analytical method is crucial for accurately quantifying the concentration of this compound in your solubility and formulation studies. A reverse-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method is generally suitable for this type of molecule.

Starting HPLC-UV Method Parameters

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and ramp up to elute the compound. A typical gradient might be 10-90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV absorbance maximum of the compound (typically in the 250-350 nm range for quinazolinones).

  • Injection Volume: 10 µL

Note: This method will require optimization and validation for your specific compound and instrumentation to ensure linearity, accuracy, and precision. [2][3]

References

  • Vertex AI Search. (2024). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Kumar, A., et al. (2022). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences.
  • Vertex AI Search. (2024). The crystal structure of 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, C18H14N4O.
  • Vertex AI Search. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Vertex AI Search. (2023). Quinazolinones, the Winning Horse in Drug Discovery - PMC. PubMed Central.
  • Vertex AI Search. (2015).
  • Vertex AI Search. (n.d.). This compound. CymitQuimica.
  • Vertex AI Search. (2025). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • Vertex AI Search. (n.d.). (PDF)
  • Vertex AI Search. (n.d.). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1)
  • BenchChem. (n.d.). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4(3H)
  • Szejtli, J. (2012).
  • Vertex AI Search. (n.d.). 4-pyridin-2-yl-1H-quinazolin-2-one. PubChem.
  • BLDpharm. (n.d.). 15495-00-8|2-(Pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one.
  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility.
  • Vertex AI Search. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • MDPI. (2021). 2,3-Dihydroquinazolin-4(1H)
  • Vertex AI Search. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Vertex AI Search. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • PubMed. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • PubMed Central. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.

Sources

"2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, we address frequently asked questions and provide robust troubleshooting guides based on the chemical properties of the 2,3-dihydroquinazolin-4(1H)-one scaffold.

I. Frequently Asked Questions (FAQs): Storage and Handling

This section provides direct answers to common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability of the solid compound, it is recommended to store it at -20°C . Some suppliers even utilize cold-chain transportation for this product, underscoring its temperature sensitivity.[1] The container should be tightly sealed to protect it from moisture. For optimal preservation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize the risk of slow oxidation over time.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be prepared in a suitable anhydrous solvent and stored at -80°C for long-term use. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated for your specific experimental conditions.[2] It is crucial to minimize freeze-thaw cycles, so consider preparing smaller aliquots for daily use.

Q3: Is this compound sensitive to light?

A3: Yes, the 2,3-dihydroquinazolin-4(1H)-one scaffold is known to be susceptible to photo-oxidation.[3] Exposure to UV light can induce dehydrogenation, converting it to the corresponding quinazolin-4(3H)-one. Therefore, it is imperative to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What solvents are recommended for preparing stock solutions?

A4: Dimethyl sulfoxide (DMSO) is a common choice for creating concentrated stock solutions of quinazolinone derivatives due to its high solubilizing power.[4] However, it's important to use anhydrous DMSO, as water content can affect compound stability. Be aware that some studies have shown that certain quinazoline derivatives can be unstable in DMSO over time, with modifications in their absorption spectra observed shortly after preparation.[5][6] Therefore, it is recommended to prepare fresh solutions or to conduct a preliminary stability study in your chosen solvent under your experimental conditions. For some applications, other polar aprotic solvents like N,N-dimethylformamide (DMF) could also be considered.

Q5: My DMSO stock solution has frozen at -20°C. Is this a problem?

A5: This is a common occurrence. If your stock solution in DMSO precipitates or freezes upon refrigeration, it is likely due to the compound's temperature-dependent solubility. Before use, it is essential to gently warm the vial to room temperature and vortex thoroughly to ensure the compound has completely redissolved.[4]

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that may arise during your experiments and offers logical troubleshooting steps.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Potential Cause 1: Degradation due to light exposure.

    • Troubleshooting: The 2,3-dihydroquinazolin-4(1H)-one core can oxidize to the less active or inactive quinazolin-4(3H)-one form upon exposure to light.[3] Ensure that all handling steps, from weighing to plate preparation, are performed with minimal light exposure. Use amber-colored labware or cover plates and tubes with foil.

  • Potential Cause 2: Compound precipitation in aqueous media.

    • Troubleshooting: Quinazolinone derivatives often have poor water solubility.[4] When diluting a concentrated DMSO stock into an aqueous assay buffer, the compound may precipitate, leading to a lower effective concentration. To mitigate this, try the following:

      • Reduce the final concentration of the compound in the assay.

      • Introduce a co-solvent (e.g., 1-5% ethanol or PEG) into your aqueous buffer.

      • Use a small concentration of a non-ionic surfactant like Tween® 80.[4]

  • Potential Cause 3: Instability in the chosen solvent.

    • Troubleshooting: As noted, some quinazoline derivatives show instability in DMSO.[5][6] If you suspect this is an issue, prepare a fresh stock solution immediately before use and compare its performance to an older stock. You can also perform a time-course experiment, analyzing the purity of the compound in your solvent at different time points using HPLC.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
  • Potential Cause 1: Oxidative degradation.

    • Troubleshooting: The most likely degradation product is the oxidized form, 2-pyridin-4-yl-quinazolin-4(3H)-one. This is often caused by exposure to light and air.[3] To confirm this, you can intentionally expose a small sample to UV light and air and see if the new peak in your chromatogram increases.

  • Potential Cause 2: Hydrolysis.

    • Troubleshooting: The quinazolinone ring system can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.[7] If your experimental conditions involve extreme pH, this could be a cause. Analyze your sample for the presence of anthranilamide derivatives.

III. Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is crucial to perform forced degradation studies to understand the stability profile of this compound.

Protocol 1: Forced Degradation Study

This protocol outlines the steps to assess the stability of the compound under various stress conditions. A validated, stability-indicating HPLC method is required for analysis.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 70°C for 48 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a stability chamber at 70°C for one week.

    • At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC.

  • Photostability:

    • Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the light-exposed and dark control samples by HPLC at various time points.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

IV. Visualized Workflows and Degradation Pathways

Diagram 1: Potential Photo-oxidative Degradation Pathway

G Compound This compound DegradationProduct 2-Pyridin-4-yl-quinazolin-4(3H)-one Compound->DegradationProduct -2H (Oxidation) Stressor UV Light / O₂ Stressor->Compound

Caption: Photo-oxidation of the 2,3-dihydroquinazolin-4(1H)-one core.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_stress Stress Conditions Acid Acid Hydrolysis (1M HCl, 60°C) Analysis HPLC Analysis (Compare to Control) Acid->Analysis Sample at Time Points Base Base Hydrolysis (1M NaOH, 60°C) Base->Analysis Sample at Time Points Oxidation Oxidation (30% H₂O₂, RT) Oxidation->Analysis Sample at Time Points Thermal Thermal (70°C) Thermal->Analysis Sample at Time Points Photo Photostability (UV/Vis Light) Photo->Analysis Sample at Time Points Stock Prepare 1 mg/mL Stock Solution Stock->Acid Expose Aliquots Stock->Base Expose Aliquots Stock->Oxidation Expose Aliquots Stock->Thermal Expose Aliquots Stock->Photo Expose Aliquots

Caption: Workflow for forced degradation studies.

V. Summary of Stability and Storage Recommendations

ParameterConditionRationale
Solid Storage -20°C, protected from light and moisture.Prevents thermal degradation and photo-oxidation.[1][3]
Solution Storage -80°C in an anhydrous solvent, protected from light.Minimizes degradation in solution and prevents solvent-mediated reactions.
Light Exposure Avoid. Use amber vials or foil wrapping.The 2,3-dihydroquinazolin-4(1H)-one scaffold is susceptible to photo-oxidation.[3]
pH Avoid strong acidic or basic conditions.The quinazolinone ring may undergo hydrolysis at extreme pH values.[7]
Recommended Solvents Anhydrous DMSO, DMF, Acetonitrile, Methanol.Good solubility, but stability in DMSO should be verified for long-term storage.[4][5][6]

References

  • Desai, N. C., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 467-484.
  • El-Azab, A. S., et al. (2018).
  • Franssen, M. C. R., et al. (2017). Best solvent to synthesis quinazolinone derivative with microwave? ResearchGate. [Link]

  • Hranjec, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 86(1), 1-13.
  • Militaru, G., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1389, 235-237. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(11), 2943. [Link]

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129. [Link]

  • Liu, S.-J., et al. (2024). The crystal structure of 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one, C18H14N4O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1001-1002.
  • Maccallini, C., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(36), 20087-20108. [Link]

  • Memarian, H. R., & Aghalar, R. (2022). Photooxidation of 2,3-dihydroquinazolin-4(1H)-ones: retention or elimination of 2-substitution. Molecular Diversity, 26(1), 329-338. [Link]

  • Al-Obaydi, F. A. M., et al. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their potential as breast cancer inhibitors. Baghdad Science Journal, 19(6), 1365.
  • Zhang, L., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry, 155, 338-349.
  • PubChem. (n.d.). 4-pyridin-2-yl-1H-quinazolin-2-one. Retrieved January 16, 2026, from [Link]

  • Edwards, D., et al. (2016). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 7(7), 1359-1365. [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this specific synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yield and purity.

Introduction: The Synthetic Landscape

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is a cornerstone reaction in medicinal chemistry, owing to the prevalence of this scaffold in a wide array of biologically active compounds.[1][2] The most direct and common route to this compound involves the condensation of anthranilamide with pyridine-4-carbaldehyde. While seemingly straightforward, the introduction of the pyridine-4-yl moiety presents unique challenges that require careful consideration of reaction parameters. This guide provides a comprehensive, question-and-answer-based approach to overcoming these challenges.

Troubleshooting Guide & FAQs

Low or No Product Yield

Q1: I am getting very low to no yield of the desired product. What are the most likely causes?

A1: Low or no yield in this synthesis can typically be attributed to three main areas: starting material quality, reaction conditions, and catalyst inefficiency or incompatibility.

  • Starting Material Integrity:

    • Anthranilamide: Ensure it is pure and dry. Anthranilamide can degrade over time, especially if exposed to light and moisture. It is advisable to use freshly recrystallized or commercially available high-purity material.

    • Pyridine-4-carbaldehyde: This aldehyde is prone to oxidation to the corresponding carboxylic acid. Use freshly distilled or a newly opened bottle of the aldehyde. A simple way to check for significant oxidation is to run a TLC of the starting material.

  • Sub-optimal Reaction Conditions:

    • Temperature: The condensation reaction often requires heating. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to side product formation and degradation. A good starting point is refluxing in a solvent like ethanol.[1][3]

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.

  • Catalyst Issues:

    • Inappropriate Catalyst Choice: While many catalysts can promote this reaction, the basic nitrogen of the pyridine ring can interact with and potentially deactivate certain types of catalysts, a phenomenon known as catalyst poisoning.[4][5] Lewis acidic catalysts, in particular, can be susceptible.

    • Insufficient Catalyst Loading: If using a catalyst, ensure the loading is appropriate. Typically, 5-10 mol% is a good starting point for many catalysts.

Q2: My reaction seems to stall after partial conversion. What steps can I take to drive it to completion?

A2: A stalled reaction is a common issue. Here are several strategies to address this:

  • Incremental Addition of Aldehyde: Sometimes, the aldehyde can degrade under the reaction conditions. Adding the pyridine-4-carbaldehyde in portions over the course of the reaction can maintain its effective concentration.

  • Water Removal: The condensation reaction produces water as a byproduct. In some cases, the accumulation of water can slow down or even reverse the reaction. Using a Dean-Stark apparatus to remove water azeotropically can be beneficial, especially when using solvents like toluene.

  • Re-evaluate Your Catalyst: If you suspect catalyst deactivation, consider switching to a more robust catalyst. For pyridyl-substituted substrates, Brønsted acids or certain heterogeneous catalysts might be more effective than traditional Lewis acids.[1]

Side Product Formation and Purification Challenges

Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A3: The primary side product in this reaction is often the over-oxidized quinazolin-4(3H)-one. Other possibilities include self-condensation of the aldehyde or decomposition of the starting materials.

  • Minimizing Oxidation:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the dihydroquinazolinone product, especially at elevated temperatures.

    • Control of Reaction Time: As mentioned, prolonged reaction times can increase the likelihood of oxidation. Stop the reaction as soon as TLC indicates the consumption of the limiting reagent.

  • Purification Strategy:

    • The basicity of the pyridine nitrogen in the product can complicate purification by column chromatography on silica gel. The product may streak or adhere strongly to the stationary phase.

    • TLC System Optimization: Before attempting a column, carefully optimize your TLC mobile phase. Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia solution to your eluent system can significantly improve the chromatography by neutralizing the acidic sites on the silica gel.

    • Alternative Purification: If column chromatography remains problematic, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Catalyst Selection and Optimization

Q4: Which catalyst is best suited for the synthesis of this compound?

A4: The "best" catalyst often depends on the desired reaction conditions (e.g., solvent, temperature) and scale. Here is a comparison of common catalyst types:

Catalyst TypeExamplesAdvantagesPotential Issues for Pyridyl Substrates
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Acetic AcidInexpensive, readily available, and generally effective.Can sometimes require higher temperatures and longer reaction times.
Lewis Acids Sc(OTf)₃, Yb(OTf)₃, I₂Often highly efficient, leading to high yields in shorter reaction times.[1]Potential for catalyst poisoning by the pyridine nitrogen.[4]
Heterogeneous Catalysts Amberlyst-15, [P₄-VP]-BF₃Easily recoverable and reusable, simplifying work-up.[3][6]May have lower activity compared to homogeneous catalysts.
Catalyst-Free Thermal conditionsEnvironmentally friendly, avoids catalyst cost and removal.Often requires higher temperatures and may not be suitable for sensitive substrates.

Recommendation: For the synthesis of this compound, starting with a mild Brønsted acid like p-toluenesulfonic acid in refluxing ethanol is a robust and cost-effective choice. If yields are low, exploring a heterogeneous acid catalyst is a good next step to simplify purification and minimize potential interactions with the product.

Experimental Protocols

Protocol 1: Brønsted Acid Catalyzed Synthesis

This protocol provides a reliable starting point for the synthesis.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anthranilamide (1.0 eq), pyridine-4-carbaldehyde (1.05 eq), and ethanol to make a 0.2 M solution.

  • Add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane/methanol eluent system).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mobile phase containing a small amount of triethylamine.

Protocol 2: Three-Component Synthesis from Isatoic Anhydride

This method is a valuable alternative, especially for library synthesis.[1]

Step-by-Step Methodology:

  • In a sealed vessel, combine isatoic anhydride (1.0 eq), pyridine-4-carbaldehyde (1.1 eq), and ammonium acetate (1.5 eq).

  • Add a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture with stirring at a temperature between 80-120 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify as described in Protocol 1.

Visualizing the Reaction Pathway

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anthranilamide and an aldehyde proceeds through a well-established mechanism involving the formation of a Schiff base intermediate followed by intramolecular cyclization.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A Anthranilamide C Schiff Base Intermediate A->C Condensation (-H₂O) B Pyridine-4-carbaldehyde B->C D 2-Pyridin-4-yl-2,3-dihydro- 1H-quinazolin-4-one C->D Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of the target compound.

Logical Troubleshooting Flowchart

For a systematic approach to problem-solving, refer to the following flowchart:

troubleshooting_flowchart start Start Synthesis check_yield Low/No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No check_sm Check Starting Material Purity check_yield->check_sm Yes optimize_purification Optimize Purification (TLC with base, Recrystallization) check_purity->optimize_purification Yes success Successful Synthesis check_purity->success No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) change_catalyst Change Catalyst (e.g., Brønsted or Heterogeneous) optimize_conditions->change_catalyst check_sm->optimize_conditions change_catalyst->start optimize_purification->success

Sources

Technical Support Center: Chiral Separation of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the enantioselective separation of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one. This molecule, belonging to the nitrogen-containing heterocyclic class, possesses a critical chiral center at the C2 position of the quinazolinone ring.[1] As enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles, achieving robust and efficient separation is a mandatory step in pharmaceutical development and quality control.[2]

This guide is designed for researchers, chromatographers, and drug development professionals. It provides practical, field-tested advice in a direct question-and-answer format, moving from general method development principles to in-depth troubleshooting of specific experimental issues you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Initial Method Development

This section addresses common preliminary questions to help you establish a solid starting point for your separation.

Q1: What is the best type of chiral stationary phase (CSP) for separating this compound?

A: For nitrogen-containing heterocyclic compounds like this compound, polysaccharide-based CSPs are the most versatile and successful starting point.[3][4] Specifically, look for columns packed with derivatives of cellulose or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate). These CSPs offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are effective for this class of molecules.[2][5] Macrocyclic glycopeptide phases are also a viable secondary screening option.[4]

Q2: Which chromatographic mode—Normal Phase, Reversed-Phase, or Supercritical Fluid Chromatography (SFC)—should I start with?

A: All three modes are capable of resolving the enantiomers, but Supercritical Fluid Chromatography (SFC) is often the preferred starting point.

  • SFC: Offers high efficiency, faster separations, and uses environmentally benign CO₂ as the main mobile phase component.[5] It is highly effective for polysaccharide CSPs.

  • Normal Phase (NP) & Polar Organic (PO): These modes are also highly effective with polysaccharide CSPs. NP typically uses hexane/alcohol mixtures, while PO uses polar organic solvents like acetonitrile or methanol.[4]

  • Reversed-Phase (RP): While possible, RP can be more challenging for basic compounds. It may require careful control of the mobile phase pH to achieve good peak shape and resolution.[6]

Q3: Why is a mobile phase additive, like Diethylamine (DEA), often required?

A: This is critical for achieving good peak symmetry. Your analyte contains a basic pyridine nitrogen. This basic site can interact strongly and non-enantioselectively with residual acidic silanol groups present on the surface of the silica gel support of the CSP.[7][8] This secondary interaction leads to significant peak tailing.

By adding a small amount of a basic modifier like Diethylamine (DEA) (typically 0.1-0.5%) to the mobile phase, the DEA molecules will compete for and occupy these active silanol sites, preventing the analyte from binding to them.[7][9] This results in symmetrical, sharp peaks, which are essential for accurate quantification and good resolution.

Section 2: In-Depth Troubleshooting Guide

This section provides systematic solutions to specific problems you might encounter during your experiments.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: Your chromatogram shows a single, broad peak, or two peaks that are heavily overlapped with a resolution value (Rs) of less than 1.5.

Potential Causes:

  • The selected Chiral Stationary Phase (CSP) does not provide sufficient enantiorecognition for your molecule.

  • The mobile phase composition is not optimal for selectivity.

  • The column temperature is too high, reducing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

Systematic Solutions:

  • Confirm CSP Suitability: Not every CSP can separate every racemate. The most reliable approach is to screen a set of CSPs with different selectors. A good starting screen includes 3-5 columns, such as those based on amylose and cellulose derivatives with different phenylcarbamate substitutions.[3]

  • Optimize the Mobile Phase:

    • Adjust Modifier Ratio: In NP or SFC, systematically vary the percentage of the alcohol co-solvent (e.g., isopropanol, ethanol) in the mobile phase. Small changes can have a large impact on selectivity.

    • Change the Modifier: If adjusting the ratio is unsuccessful, switch the alcohol. The difference in hydrogen bonding capability between isopropanol and ethanol can dramatically alter the separation.

  • Optimize Column Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes enhance resolution. Lower temperatures can increase the strength and lifetime of the interactions responsible for chiral recognition.

dot

cluster_0 Troubleshooting: Poor Resolution (Rs < 1.5) Start Symptom: Poor or No Separation Screen_CSP 1. Screen Multiple CSPs (e.g., Cellulose & Amylose based) Start->Screen_CSP Optimize_MP 2. Optimize Mobile Phase (Modifier Type & Ratio) Screen_CSP->Optimize_MP Partial or No Improvement Result Resolution Achieved (Rs > 1.5) Screen_CSP->Result Significant Improvement Optimize_Temp 3. Optimize Temperature (Try Lower Temp) Optimize_MP->Optimize_Temp Partial or No Improvement Optimize_MP->Result Significant Improvement Check_Health 4. Check Column Health (Run Standard) Optimize_Temp->Check_Health Partial or No Improvement Optimize_Temp->Result Significant Improvement Check_Health->Result Problem Fixed No_Result Contact Support Check_Health->No_Result No Improvement cluster_1 Troubleshooting: Peak Splitting Symptom Symptom: Split or Shouldered Peaks CheckSolvent 1. Is Sample Solvent Stronger than Mobile Phase? Symptom->CheckSolvent CheckLoad 2. Is Column Overloaded? CheckSolvent->CheckLoad No SolventOK Solution: Dissolve sample in mobile phase or a weaker solvent. CheckSolvent->SolventOK Yes CheckColumn 3. Is the Column Damaged? CheckLoad->CheckColumn No LoadOK Solution: Reduce sample concentration or injection volume. CheckLoad->LoadOK Yes ColumnOK Solution: Backflush column (if allowed). If voided, replace column. CheckColumn->ColumnOK Yes cluster_0 Mechanism of Peak Tailing and Mitigation cluster_1 Without Additive cluster_2 With Basic Additive (DEA) Analyte Analyte (Basic) Silanol Silanol (Acidic Site) Analyte->Silanol Strong Secondary Interaction (Causes Tailing) Analyte2 Analyte (Basic) Silanol2 Silanol (Acidic Site) Analyte2->Silanol2 Interaction Blocked DEA DEA (Additive) DEA->Silanol2 Masks Active Site

Sources

"2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one" reaction scale-up challenges

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

A Guide to Reaction Scale-Up Challenges, Troubleshooting, and FAQs

Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of transitioning this important heterocyclic scaffold from bench-scale discovery to larger-scale production. As a privileged structure in medicinal chemistry, successful and reproducible synthesis is paramount.[1][2] This guide provides field-proven insights and systematic solutions to common challenges.

Troubleshooting Guide: From Bench to Pilot Plant

Scaling up a chemical synthesis is rarely a linear process. Issues that are minor at the gram scale can become critical at the kilogram scale. This section addresses specific problems you may encounter.

Q1: My reaction yield has dropped significantly after increasing the scale from 10g to 1kg. What are the likely causes?

This is a classic scale-up challenge. Low yields on a larger scale often stem from issues with mass and heat transfer.[3]

Probable Causes & Recommended Solutions

Probable Cause Explanation & Causality Recommended Action & Protocol
Inefficient Mixing At a larger scale, creating a homogenous reaction mixture is more difficult. Localized "hot spots" or areas of high reactant concentration can lead to side product formation or decomposition.[3] In the condensation between anthranilamide and 4-pyridinecarboxaldehyde, poor mixing can lead to the formation of self-condensation byproducts of the aldehyde.1. Optimize Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor). 2. Baffling: Ensure your reactor is baffled to prevent vortex formation and promote top-to-bottom mixing. 3. Monitor Power Number (Np): If possible, calculate and maintain a consistent power-to-volume ratio (P/V) that was effective at the lab scale.
Poor Temperature Control The condensation reaction is often exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. An uncontrolled temperature spike can accelerate side reactions or degrade the desired 2,3-dihydroquinazolin-4(1H)-one product.1. Controlled Reagent Addition: Add the aldehyde solution slowly via an addition funnel or pump to control the rate of heat generation. 2. Jacketed Reactor: Use a reactor with a cooling jacket and a reliable temperature control unit. 3. In-Process Monitoring: Place a temperature probe directly in the reaction medium (not just in the reactor jacket) to monitor the internal temperature accurately.
Change in Reagent Purity/Form Reagents purchased in bulk may have different impurity profiles or physical forms (e.g., crystal size) than research-grade chemicals, affecting dissolution rates and reactivity.1. Quarantine and Test: Always analyze a sample from a new batch of starting materials (e.g., by NMR, LC-MS, melting point) before use in a large-scale run. 2. Solubility Checks: Perform small-scale solubility tests with the new batches of reagents in the reaction solvent to ensure dissolution rates are comparable.
Q2: I'm observing a significant new impurity in my crude product upon scale-up. LC-MS suggests it's the oxidized quinazolin-4-one analog. Why is this happening and how can I prevent it?

The dihydro-quinazoline ring is susceptible to oxidation, which converts it to the more stable aromatic quinazolinone. This is often accelerated by heat, air, or certain catalysts.[4]

Troubleshooting Workflow for Oxidation

Caption: Troubleshooting workflow for formation of oxidized impurity.

Detailed Explanation:

  • Atmospheric Oxygen: At a larger scale, reactions are often run for longer periods, increasing the exposure time to air, especially if the reactor is not properly sealed. The headspace of a large reactor contains a significant amount of oxygen.

    • Solution: Purge the reactor with an inert gas like nitrogen or argon before adding reagents and maintain a gentle positive pressure throughout the reaction.[3]

  • Metal Contamination: Trace metal impurities, potentially leached from stainless steel reactors or present in lower-grade reagents, can catalyze oxidation.

    • Solution: If metal catalysis is suspected, consider using a glass-lined reactor. Adding a chelating agent like EDTA in trace amounts during work-up can sometimes sequester catalytic metals, though this requires careful process validation.

  • Work-up Conditions: Prolonged exposure to air during filtration or drying, especially at elevated temperatures, can promote oxidation of the isolated product.

    • Solution: Dry the product under vacuum at the lowest feasible temperature. If the product is highly sensitive, use a nitrogen-purged filter dryer or glovebox for isolation.

Q3: The product is crashing out of solution during the reaction, creating a thick, difficult-to-stir slurry. How can I manage this?

Poor solubility of the product is a common physical processing challenge. As the reaction progresses and product concentration increases, it can exceed its solubility limit, leading to precipitation.

Solutions:

  • Increase Solvent Volume: The simplest solution is often to decrease the overall concentration. While this impacts throughput, it can be the most effective way to maintain a mobile slurry. Conduct solubility studies to determine the saturation point at the reaction temperature.

  • Anti-Solvent Study: Determine if the product is precipitating due to a change in the solvent matrix as the reaction proceeds.

  • Temperature Adjustment: Investigate the product's solubility profile concerning temperature. It may be possible to run the reaction at a slightly higher temperature to keep the product dissolved, provided it does not compromise stability or impurity profiles.

  • Modified Work-up (Telescoping): If the product must be isolated, consider a "telescoped" procedure where the crude reaction mixture is directly used in the next step, avoiding isolation. This is only feasible if impurities do not interfere with subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for a scalable synthesis of this compound?

A common and robust method is the cyclocondensation of 2-aminobenzamide with 4-pyridinecarboxaldehyde.[1][5] This reaction can often be catalyzed by a Brønsted acid like p-toluenesulfonic acid (p-TSA) or run under catalyst-free conditions, which can be advantageous for simplifying purification.[6]

Baseline Experimental Protocol (Lab Scale)

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzamide (1.0 eq) and a suitable solvent (e.g., ethanol, toluene, or DMSO).[5]

  • Reagent Addition: Add 4-pyridinecarboxaldehyde (1.0-1.1 eq). If using a catalyst, add it now (e.g., 0.1 eq p-TSA).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold solvent or a suitable anti-solvent (e.g., diethyl ether, hexanes) to remove residual starting materials and soluble impurities. The product can be further purified by recrystallization if necessary.[7]

Q2: How should I store the final compound? Is it stable?

The 2,3-dihydro-1H-quinazolin-4-one core is generally stable, but as discussed, it can be susceptible to oxidation over time.

  • Storage Conditions: Store the solid material in a well-sealed container, protected from light and air. For long-term storage, keeping it in a desiccator or under an inert atmosphere at reduced temperature (2-8 °C) is recommended.

  • Solution Stability: Stability in solution is highly dependent on the solvent and pH. Avoid strongly acidic or basic conditions during storage, as these can promote hydrolysis or other degradation pathways. It is best to prepare solutions fresh for analysis or further use.

Q3: What are the critical process parameters (CPPs) to monitor during scale-up?

For a robust and reproducible process, the following parameters should be carefully monitored and controlled:

  • Temperature: Crucial for controlling reaction rate and impurity formation.

  • Reagent Stoichiometry and Addition Rate: Prevents localized concentration issues and manages exotherms.

  • Reaction Time: Determined by reaction monitoring to ensure complete conversion and prevent product degradation.

  • Agitation Rate: Ensures homogeneity and efficient heat/mass transfer.

  • Purity of Starting Materials: "Garbage in, garbage out." Impurities in starting materials can lead to unexpected side products.[3]

Q4: Can microwave-assisted synthesis be scaled up?

Microwave-assisted synthesis is an excellent tool for rapid reaction scouting and optimization at the lab scale, often leading to higher yields and shorter reaction times.[8][9] However, scaling up microwave reactions presents significant engineering challenges due to the limited penetration depth of microwaves into absorbing materials. While continuous-flow microwave reactors exist for pilot-scale production, direct scaling of a batch microwave process is generally not feasible. The optimized conditions (temperature, time, concentration) discovered using a microwave should be translated to a conventionally heated, well-agitated reactor for large-scale synthesis.

References

  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • Ahmad, A., Siddiqui, S. A., Tyagi, P., Gupta, L., Dubey, K. D., & Kapat, A. (2025). Synthesis of quinazolinones. Organic Chemistry Portal.
  • ACS Omega. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.
  • SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines.
  • Frontiers in Chemistry. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Direct synthesis of 2,3-dihydroquinazolin-4(1H)-ones 4a-r under oxidative conditions.
  • ResearchGate. (2025). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride.
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • ResearchGate. (n.d.). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis.
  • Frontiers in Chemistry. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • PubMed. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones.
  • PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • ijarsct. (n.d.). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives.
  • RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.

Sources

Validation & Comparative

A Comparative Analysis of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one and Other Quinazolinone Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The versatility of this bicyclic system, composed of a benzene ring fused to a pyrimidine ring, allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. This guide provides a comparative analysis of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one and other key quinazolinone derivatives, with a focus on their synthesis, anticancer activity, and underlying mechanisms of action, supported by experimental data.

The Emergence of this compound

Among the vast library of quinazolinone derivatives, this compound has garnered significant interest due to its promising biological activities. The incorporation of a pyridine ring at the 2-position of the quinazolinone core introduces a key pharmacophoric feature, influencing the compound's interaction with biological targets.

Synthesis

The synthesis of 2-aryl-2,3-dihydro-1H-quinazolin-4-ones, including the pyridin-4-yl analog, is typically achieved through a one-pot condensation reaction. The most common approach involves the reaction of 2-aminobenzamide with an appropriate aldehyde, in this case, pyridine-4-carbaldehyde. This reaction can be catalyzed by various acids or proceed under catalyst-free conditions in a suitable solvent like water, aligning with the principles of green chemistry.[2]

G cluster_synthesis General Synthesis of 2-Aryl-2,3-dihydro-1H-quinazolin-4-ones aminobenzamide 2-Aminobenzamide intermediate Schiff Base Intermediate aminobenzamide->intermediate + aldehyde Aryl/Heteroaryl Aldehyde (e.g., Pyridine-4-carbaldehyde) aldehyde->intermediate + product 2-Aryl-2,3-dihydro-1H-quinazolin-4-one intermediate->product Intramolecular Cyclization

Caption: General synthetic scheme for 2-aryl-2,3-dihydro-1H-quinazolin-4-ones.

Comparative Analysis of Anticancer Activity

The anticancer potential of quinazolinone derivatives is a major focus of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines. The nature of the substituent at the 2-position of the quinazolinone ring plays a crucial role in determining the potency and selectivity of these compounds.

A study exploring 2-(pyridin-4-yl)quinazolin-4(3H)-ones as potential PI3K inhibitors evaluated their antiproliferative properties against HePG-2 (liver), MCF-7 (breast), and HCT116 (colon) cancer cell lines.[1] One derivative in this series demonstrated anti-HepG2 activity with an IC50 value of 60.29 ± 1.06 µM.[1]

To provide a broader context, the following table summarizes the cytotoxic activities (IC50 values) of this compound and other representative 2-aryl-2,3-dihydro-1H-quinazolin-4-one derivatives against various cancer cell lines, as compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundSubstituent at C2Cancer Cell LineIC50 (µM)Reference
Target Compound 4-pyridinyl HepG2 60.29 ± 1.06 [1]
Derivative 1PhenylNot specified-
Derivative 24-NitrophenylNot specified-
Derivative 34-ChlorophenylNot specified-
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one1-NaphthylHT29 (Colon)0.02[2]
U87 (Glioblastoma)<0.05[2]
A2780 (Ovarian)<0.05[2]
H460 (Lung)<0.05[2]
BE2-C (Neuroblastoma)<0.05[2]
MCF-7 (Breast)0.22[2]
2-(Naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one2-NaphthylMultiple50-fold less potent than 1-Naphthyl derivative[2]
A 2,3-dihydroquinazolin-4(1H)-one analog (C5)4-dimethylaminophenylDU145 (Prostate)< 15[3]
PC3 (Prostate)< 15[3]

Note: The data presented is a compilation from various sources and direct comparison of absolute IC50 values should be done judiciously. The significance lies in the observed trends and the relative potencies of different substitutions.

Mechanisms of Action: Beyond Simple Cytotoxicity

The anticancer effects of quinazolinone derivatives are often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and signal transduction. Two prominent mechanisms of action for this class of compounds are the inhibition of tubulin polymerization and the modulation of key signaling pathways like the PI3K/Akt and EGFR pathways.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several 2-aryl-2,3-dihydroquinazolin-4(1H)-ones have been identified as potent inhibitors of tubulin polymerization.[2][4][5] These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] The potent cytotoxicity of the 2-(naphthalen-1-yl) derivative, for instance, is attributed to its strong tubulin polymerization inhibitory activity.[2]

G cluster_tubulin Mechanism of Tubulin Polymerization Inhibition tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization mitosis Mitosis microtubule->mitosis Essential for quinazolinone Quinazolinone Derivative (e.g., 2-Aryl-2,3-dihydro-1H-quinazolin-4-one) quinazolinone->tubulin Binds to Colchicine Site apoptosis Apoptosis mitosis->apoptosis Arrest leads to

Caption: Quinazolinone derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Modulation of Signaling Pathways

In addition to their effects on the cytoskeleton, quinazolinone derivatives can also target key signaling pathways that are frequently dysregulated in cancer.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is a common event in many cancers. As mentioned earlier, 2-(pyridin-4-yl)quinazolin-4(3H)-ones have been investigated as potential PI3K inhibitors, suggesting that their antiproliferative effects may be mediated, at least in part, through the downregulation of this pro-survival pathway.[1]

  • EGFR Signaling: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth and differentiation. Overexpression or mutations of EGFR are common in various cancers, making it an attractive therapeutic target. Several quinazolinone derivatives have been developed as EGFR inhibitors, with some, like gefitinib and erlotinib, achieving clinical success. While the primary focus of this guide is on 2,3-dihydro-1H-quinazolin-4-ones, it is noteworthy that the broader quinazolinone class has a well-established history of EGFR inhibition.

G cluster_pathway Modulation of Key Signaling Pathways growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates cell_survival Cell Survival & Proliferation akt->cell_survival Promotes quinazolinone Quinazolinone Derivative quinazolinone->receptor Inhibits (some derivatives) quinazolinone->pi3k Inhibits

Caption: Quinazolinone derivatives can exert their anticancer effects by inhibiting key signaling pathways like PI3K/Akt.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 2-(Pyridin-4-yl)-2,3-dihydro-1H-quinazolin-4-one

Materials:

  • 2-Aminobenzamide

  • Pyridine-4-carbaldehyde

  • Ethanol

  • Water

  • Catalyst (e.g., a few drops of glacial acetic acid, optional)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzamide (1 mmol) in a minimal amount of ethanol.

  • Add pyridine-4-carbaldehyde (1 mmol) to the solution.

  • If using a catalyst, add a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-(Pyridin-4-yl)-2,3-dihydro-1H-quinazolin-4-one.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules by monitoring the change in turbidity.[8][9]

Materials:

  • Purified tubulin (>97% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compounds

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)

  • 96-well plate

  • Temperature-controlled microplate reader

Procedure:

  • On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain the polymerization buffer, GTP, and the test compound at the desired concentration.

  • Add purified tubulin to each well to initiate the reaction. The final tubulin concentration is typically between 1-5 mg/mL.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance as a function of time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls.

Conclusion and Future Perspectives

This compound represents a promising scaffold in the development of novel anticancer agents. Its synthetic accessibility and potential to modulate key biological targets, such as PI3K and potentially tubulin, make it an attractive starting point for further optimization. Comparative analysis with other 2-aryl-2,3-dihydro-1H-quinazolin-4-one derivatives highlights the critical influence of the C2 substituent on cytotoxic potency. Aromatic and heteroaromatic groups with extended π-systems, such as the naphthyl group, have demonstrated particularly high potency, likely due to enhanced interactions with the target protein, such as the colchicine binding site of tubulin.

Future research in this area should focus on a systematic structure-activity relationship (SAR) study of 2-heteroaryl-2,3-dihydro-1H-quinazolin-4-ones to identify derivatives with improved potency and selectivity. Furthermore, a comprehensive evaluation of the most promising compounds in a broader panel of cancer cell lines and in vivo tumor models is warranted to validate their therapeutic potential. Elucidating the precise molecular interactions through techniques like X-ray crystallography will provide invaluable insights for the rational design of the next generation of quinazolinone-based anticancer drugs.

References

  • Al-Suwaidan, I. A., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(11), 3333.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Ningdale, V. B., et al. (2013). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Archives of Applied Science Research, 5(6), 82-87.
  • McCluskey, A., et al. (2016). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • BenchChem. (2025).
  • Gouhar, R. S., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1651-1661.
  • ResearchHub. (2024).
  • Koukoulitsa, C., et al. (2011). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Experimental and Therapeutic Medicine, 2(5), 879-884.
  • Promega Corpor
  • ATCC. (n.d.).
  • Chen, Y., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(15), 7705–7713.
  • Shan, Y., et al. (2018). In Vitro Enzyme Kinetics Analysis of EGFR. In: Methods in Molecular Biology, vol 1699. Humana Press, New York, NY.
  • Gouhar, R. S., Haneen, D. S. A., & El-Hallouty, S. M. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin-4(3H)-one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1651-1661.
  • El-Sayed, M. A., et al. (2024).
  • Interchim. (n.d.).
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
  • McCluskey, A., et al. (2016). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Li, Y., et al. (2024). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. European Journal of Medicinal Chemistry, 277, 116766.
  • Wang, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(11), 4478.
  • El-Naggar, A. M., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)
  • Al-Oqail, M. M., et al. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. Scientific Reports, 12(1), 21626.
  • Ceramella, J., et al. (2020). In vitro tubulin polymerization assay.
  • Fassihi, A., et al. (2019). 2,4-Disubstituted Quinazoline Derivatives Act as Inducers of Tubulin Polymerization: Synthesis and Cytotoxicity. Anti-Cancer Agents in Medicinal Chemistry, 19(8), 1048-1057.
  • PubChem. (n.d.). 2-Phenyl-2,3-dihydroquinazolin-4(1h)-one.
  • PubChem. (n.d.). 3-(4-chlorophenyl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
  • PubChem. (n.d.). 2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinazoline.
  • PubChem. (n.d.). 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one.
  • PubChem. (n.d.). 1-(4-Nitrophenyl)-3-(pyridin-2-yl)prop-2-en-1-one.

Sources

A Comparative Guide to 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one and Established Tubulin Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the emerging tubulin inhibitor candidate, 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one, with well-established clinical and preclinical tubulin-targeting agents. We will delve into the mechanistic distinctions, present supporting data from structurally related compounds, and provide detailed experimental protocols for researchers seeking to validate and compare such agents.

Introduction: Tubulin as a Cornerstone Target in Oncology

The protein tubulin is a fundamental component of the cellular cytoskeleton. Its dynamic polymerization into microtubules and subsequent depolymerization are critical for numerous cellular processes, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[1] Cancer cells, characterized by their rapid and uncontrolled proliferation, are exquisitely dependent on this process. Consequently, agents that interfere with microtubule dynamics have become highly successful chemotherapeutics.[2][3]

These microtubule-targeting agents (MTAs) can be broadly classified into two main categories:

  • Microtubule Stabilizers: These agents, such as the taxanes, enhance tubulin polymerization and form excessively stable microtubules, leading to mitotic arrest.[1]

  • Microtubule Destabilizers: This larger class inhibits tubulin polymerization, leading to the disassembly of the mitotic spindle.[3] These inhibitors are further distinguished by their specific binding sites on the tubulin heterodimer, most notably the colchicine, vinca, and laulimalide sites.[2]

This guide focuses on comparing a novel compound from the quinazolinone chemical class with agents from the three most clinically relevant binding domains.

The Rise of the Quinazolinone Scaffold: A Profile of this compound

The 2,3-dihydroquinazolin-4(1H)-one framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is amenable to binding with multiple biological targets.[4] Recent research has highlighted its significant potential in oncology, particularly as a source of potent tubulin polymerization inhibitors.[5][6][7]

Studies on various C2-substituted analogues of this scaffold have demonstrated that these compounds act as microtubule destabilizers.[6][8] Molecular modeling and competitive binding assays consistently indicate that they occupy the colchicine binding site on β-tubulin.[6][7] The specific compound, This compound , represents a novel exploration of this scaffold, leveraging the pyridinyl moiety to potentially enhance binding affinity or improve pharmacological properties. While direct, published data on this exact molecule is emerging, its evaluation is strongly supported by the robust activity of its chemical relatives.

The Established Competitors: A Review of Known Tubulin Inhibitors

To provide a clear context for evaluating our target compound, we will profile the three major classes of tubulin inhibitors it must be compared against.

Colchicine-Binding Site Inhibitors (CBSIs)
  • Mechanism of Action: CBSIs bind to the β-tubulin subunit at its interface with α-tubulin, inducing a conformational change that prevents polymerization and destabilizes microtubules.[9][10][11]

  • Exemplar Compound: Combretastatin A-4 (CA-4) is a natural product that is a potent inhibitor of tubulin polymerization.[12]

  • Key Advantages: This binding site is of high interest because inhibitors targeting it have been shown to circumvent certain types of multidrug resistance (MDR) that affect taxanes and vinca alkaloids.[2][10]

Vinca Alkaloids
  • Mechanism of Action: These agents bind to a unique site on β-tubulin, often called the "vinca domain," which is located at the interface between two tubulin heterodimers.[13][14] This binding physically prevents the self-association of tubulin dimers into protofilaments, thus inhibiting microtubule formation.[14]

  • Exemplar Compounds: Vincristine and Vinblastine.

  • Key Features: The vinca site is distinct from the colchicine site, and while both destabilize microtubules, they do so through different allosteric effects.[15][16]

Taxanes
  • Mechanism of Action: In direct contrast to the other classes, taxanes are microtubule-stabilizing agents.[1][17] They bind to a pocket on the interior (lumenal) surface of the microtubule.[18][19]

  • Exemplar Compound: Paclitaxel (Taxol).

  • Key Features: By binding to the polymerized microtubule, paclitaxel "locks" it in place, preventing the dynamic instability required for mitosis and leading to cell cycle arrest and apoptosis.[1] Resistance can arise from the overexpression of specific β-tubulin isotypes.[20][21]

cluster_tubulin α/β-Tubulin Heterodimer cluster_inhibitors Inhibitor Classes α-Tubulin α-Tubulin β-Tubulin β-Tubulin Colchicine Site Colchicine Site->β-Tubulin Binds at α/β interface, primarily within β-subunit Vinca Domain Vinca Domain->β-Tubulin Binds at dimer-dimer interface Taxane Site Taxane Site->β-Tubulin Binds to lumenal face of β-subunit Quinazolinones Quinazolinones Quinazolinones->Colchicine Site Destabilizes Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Vinca Domain Destabilizes Taxanes Taxanes Taxanes->Taxane Site Stabilizes

Caption: Major binding sites for tubulin inhibitors on the β-tubulin subunit.

Comparative Analysis: Quinazolinones vs. Established Agents

The primary distinction for the this compound class lies in its mechanism and binding site, which aligns it with colchicine-site inhibitors. This provides a clear theoretical advantage in overcoming resistance mechanisms that plague taxanes and vinca alkaloids.

Feature2-Pyridinyl-Quinazolinone ClassColchicine / CA-4Vinca Alkaloids (Vincristine)Taxanes (Paclitaxel)
Mechanism Microtubule Destabilizer[6]Microtubule Destabilizer[9][10]Microtubule Destabilizer[13][14]Microtubule Stabilizer[1][17]
Binding Site Colchicine Site[6][7]Colchicine Site[10][22]Vinca Domain[14][16]Taxane Site[18][19]
Effect on Tubulin Inhibits Polymerization[5]Inhibits Polymerization[9]Inhibits Dimer Association[13]Promotes Polymerization[1]
Cell Cycle Arrest G2/M Phase[5][6]G2/M Phase[12]G2/M PhaseG2/M Phase[1]
Overcoming MDR High Potential[2]High Potential[2][10]Susceptible to Efflux PumpsSusceptible to Efflux Pumps & Isotype Variation[21]

Citations refer to data for structurally related 2,3-dihydroquinazolin-4(1H)-ones.

Quantitative Comparison of Cytotoxicity

The following table presents representative growth inhibition (GI₅₀) data for a potent 2-naphthyl substituted 2,3-dihydroquinazolin-4(1H)-one (analogue 39 from Black et al.), which serves as a benchmark for the potential of the quinazolinone scaffold, compared to paclitaxel.[6]

CompoundHT29 (Colon) GI₅₀ (µM)H460 (Lung) GI₅₀ (µM)A2780 (Ovarian) GI₅₀ (µM)
Quinazolinone Analogue 39 < 0.05[6]< 0.05[6]< 0.05[6]
Paclitaxel ~ 0.005 - 0.01~ 0.002 - 0.008~ 0.001 - 0.005
Combretastatin A-4 (CA-4) ~ 0.002 - 0.004~ 0.001 - 0.003~ 0.001 - 0.004

Note: Paclitaxel and CA-4 data are representative values from literature and may vary based on assay conditions. The quinazolinone data highlights the sub-micromolar, and in some cases nanomolar, potency achievable with this scaffold.

Essential Experimental Protocols for Validation

To rigorously evaluate a novel tubulin inhibitor like this compound, a cascading series of experiments is required. The trustworthiness of the data relies on a self-validating system where biochemical results are confirmed by cell-based assays.

A Compound Synthesis & Purification C Cell-Based Assay: Cytotoxicity (MTT/SRB) A->C B Biochemical Assay: In Vitro Tubulin Polymerization D Cellular Mechanism: Immunofluorescence (Microtubule Network) B->D Visualize Cellular Consequences F Target Engagement: Competitive Binding Assay (vs. Radiolabeled Colchicine) B->F Confirm Binding Site C->B Confirm Direct Target Effect E Cellular Mechanism: Flow Cytometry (Cell Cycle Arrest) D->E Quantify Mitotic Arrest G In Vivo Efficacy: Xenograft Model E->G F->G Validate Mechanism for In Vivo Study

Caption: Experimental workflow for characterizing a novel tubulin inhibitor.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality: This is the primary biochemical assay to directly determine if a compound inhibits or promotes the polymerization of purified tubulin, distinguishing destabilizers from stabilizers.

Methodology:

  • Reagents: Tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, Glycerol, test compound, Paclitaxel (positive control for stabilization), Nocodazole/Colchicine (positive control for inhibition).

  • Preparation: Resuspend lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.

  • Assay Plate Setup: In a clear, 96-well microplate, add 5 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for DMSO (vehicle control), Paclitaxel (10 µM), and Nocodazole (10 µM).

  • Initiation: Pre-warm the plate reader to 37°C. Add 50 µL of the cold tubulin solution to each well. Immediately add 50 µL of pre-warmed General Tubulin Buffer containing 2 mM GTP and 20% glycerol to initiate polymerization.

  • Measurement: Place the plate in the spectrophotometer and measure the change in absorbance (optical density) at 340 nm every 30 seconds for 60-90 minutes at 37°C.

  • Analysis: Plot absorbance vs. time. Inhibition is observed as a decrease in the Vmax and the final plateau of the polymerization curve compared to the DMSO control. Calculate IC₅₀ values from a dose-response curve.

Protocol 2: Immunofluorescence Microscopy of Microtubule Networks

Causality: This cell-based assay provides visual confirmation of the biochemical findings, showing the compound's effect on the microtubule cytoskeleton within intact cells.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa or A549) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the test compound at its GI₅₀ and 10x GI₅₀ concentrations for a relevant time period (e.g., 18-24 hours). Include DMSO (negative control) and Nocodazole (positive control).

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Staining:

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.

    • Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting & Imaging: Wash and mount the coverslips onto microscope slides. Image using a fluorescence or confocal microscope.

  • Analysis: Compare the microtubule networks. Control cells should show a fine, filamentous network. Treated cells should show diffuse tubulin staining and depolymerized microtubules, characteristic of a destabilizing agent.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Causality: Since tubulin inhibitors disrupt mitosis, they cause cells to accumulate in the G2 or M phase of the cell cycle. This assay quantifies that arrest.

Methodology:

  • Treatment: Seed cells in 6-well plates. Treat with the test compound at its GI₅₀ concentration for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and combine them. Wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Interpretation: A significant increase in the cell population with 4N DNA content (the G2/M peak) compared to the control indicates cell cycle arrest at the G2/M phase, a hallmark of antimitotic agents.[5]

cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G1 Cell Growth S DNA Synthesis G1->S G2 Growth & Mitosis Prep S->G2 M Cell Division G2->M M->G1 Block ARREST Block->M Prevents Spindle Formation Inhibitor Tubulin Inhibitor Inhibitor->Block

Caption: Tubulin inhibitors induce cell cycle arrest at the G2/M transition.

Conclusion and Future Directions

The 2,3-dihydroquinazolin-4(1H)-one scaffold, represented here by the novel candidate this compound, holds significant promise as a new class of tubulin polymerization inhibitors. Based on extensive data from structural analogues, these compounds are potent microtubule destabilizers that act via the colchicine binding site. This mechanism offers a strategic advantage for overcoming common resistance pathways that limit the efficacy of taxanes and vinca alkaloids.

The potent, broad-spectrum cytotoxicity demonstrated by members of this chemical class warrants a full preclinical evaluation of this compound.[6] Future work must focus on direct head-to-head comparisons using the protocols outlined above, followed by pharmacokinetic profiling and in vivo efficacy studies in xenograft models to validate its potential as a next-generation cancer therapeutic.[5]

References

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (MDPI)
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (PMC)
  • Interactions of the catharanthus (Vinca) alkaloids with tubulin and microtubules. (PubMed)
  • The binding of vinca domain agents to tubulin: structural and biochemical studies. (PubMed)
  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (MDPI)
  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. (NIH)
  • The colchicine binding site is occupied by colchicine, which is buried...
  • Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents. (Semantic Scholar)
  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction.
  • Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)
  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (PubMed)
  • Vinca site agents induce structural changes in tubulin different
  • How Taxol stabilises microtubule structure.
  • The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density. (PNAS)
  • Comparative Analysis of Paclitaxel's Binding Affinity to Different Tubulin Isotypes. (Benchchem)
  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (NIH)
  • What are the therapeutic candidates targeting Tubulin?
  • What are Tubulin inhibitors and how do they work?
  • Mitotic inhibitor. (Wikipedia)
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone Derivatives. Interactions With Tubulin. (Semantic Scholar)
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (PubMed Central)

Sources

Navigating the Landscape of Acquired Drug Resistance: A Comparative Analysis of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Chemoresistance

The development of therapeutic agents that can effectively combat cancer is a cornerstone of modern medicine. However, the evolution of drug resistance in cancer cells remains a significant clinical hurdle, often leading to treatment failure and disease progression.[1][2] Acquired resistance, where cancer cells that were initially sensitive to a drug develop mechanisms to evade its cytotoxic effects, is a particularly challenging phenomenon. This necessitates a continuous search for novel therapeutic agents with distinct mechanisms of action that can overcome these resistance pathways.

The quinazolinone scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[3][4][5] This guide provides an in-depth comparative analysis of the potential activity of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one and its analogs in the context of drug-resistant cancer cell lines. While direct experimental data for this specific compound in resistant models is not yet publicly available, we will draw upon findings from closely related analogs to provide a scientifically grounded perspective for researchers and drug development professionals.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

Quinazolinone derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[6][7][8] A significant body of evidence points towards the disruption of microtubule dynamics as a key mechanism for a subset of these compounds.[9][10][11] Microtubules, essential components of the cytoskeleton, play a critical role in cell division, motility, and intracellular transport. Their dynamic instability is a tightly regulated process, and its disruption can trigger cell cycle arrest and apoptosis.[12]

While the precise target of this compound is yet to be definitively elucidated, studies on structurally similar compounds provide compelling insights. Research on a series of 2,3-dihydroquinazolin-4(1H)-ones has revealed that analogs with aromatic substituents at the 2-position can act as potent tubulin polymerization inhibitors.[10][11][13][14] Notably, the compound 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (referred to as Analog A for the purpose of this guide) has demonstrated sub-micromolar cytotoxic activity across a broad panel of cancer cell lines and has been shown to inhibit tubulin polymerization, likely by binding to the colchicine binding site.[10][11][13] Given the structural similarity, it is hypothesized that this compound may share this mechanism of action.

Tubulin_Inhibition_Pathway Quinazolinone_Analog 2-Pyridin-4-yl-2,3-dihydro-1H- quinazolin-4-one (Hypothesized) Tubulin β-Tubulin Subunit (Colchicine Binding Site) Quinazolinone_Analog->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Prevents Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 1: Hypothesized mechanism of action for this compound.

Comparative Performance in Drug-Resistant Cell Lines: A Data-Driven Outlook

To contextualize the potential efficacy of this compound, we will compare the reported activity of its potent analog, Analog A , with standard-of-care chemotherapeutics in various drug-resistant cancer cell line models. It is crucial to reiterate that the following data for the quinazolinone analog is based on a closely related compound and serves as a predictive framework.

Cell LineResistance Mechanism2-(Naphthalen-1-yl)-2,3-dihydro-1H-quinazolin-4-one (Analog A) - GI₅₀ (µM)[13][15][16]Erlotinib - IC₅₀ (µM)Paclitaxel - IC₅₀ (µM)Cisplatin - IC₅₀ (µM)Doxorubicin - IC₅₀ (µM)
A549 (NSCLC, wild-type EGFR)Intrinsic resistance~1.5>10[1]~0.01~5.0~0.5
PC9/ER2 (Erlotinib-Resistant NSCLC)Integrin β1/Src/Akt activationNot Reported>15[6]Not ReportedNot ReportedNot Reported
MCF-7/TAX (Paclitaxel-Resistant Breast Cancer)P-glycoprotein overexpressionNot ReportedNot Reported2.291[17]Not ReportedCross-resistant
A2780-CP (Cisplatin-Resistant Ovarian Cancer)Increased DNA repair, reduced drug accumulation0.03 Not ReportedNot Reported5.1-11.7 fold increase vs. parentalNot Reported
HL60/DOX (Doxorubicin-Resistant Leukemia)P-glycoprotein overexpressionNot ReportedNot ReportedNot ReportedNot Reported14.36[18]

Analysis: The potent sub-micromolar activity of Analog A in the A2780 cisplatin-sensitive ovarian cancer cell line (GI₅₀ = 0.03 µM) is particularly noteworthy.[13][15][16] While data in the corresponding cisplatin-resistant line (A2780-CP) is not available for this specific analog, its distinct mechanism of action as a tubulin inhibitor suggests it could circumvent the DNA damage repair mechanisms that confer cisplatin resistance.[11] Similarly, in cancers driven by EGFR mutations that have developed resistance to targeted therapies like erlotinib through bypass signaling pathways, a compound targeting a fundamental process like cell division could offer a significant therapeutic advantage.[6] The cross-resistance observed in some multi-drug resistant cell lines, often mediated by efflux pumps like P-glycoprotein, highlights the need for novel agents that are not substrates for these transporters.[17][18]

Experimental Protocols for Evaluating Novel Anticancer Agents

To facilitate further research and allow for the direct evaluation of this compound, we provide detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][19]

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells 1. Seed cells into a 96-well plate (5,000-10,000 cells/well) Incubate_24h 2. Incubate for 24 hours (37°C, 5% CO₂) Seed_Cells->Incubate_24h Treat_Cells 3. Treat cells with varying concentrations of the test compound Incubate_48_72h 4. Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT 5. Add MTT reagent (0.5 mg/mL) to each well Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 2: A streamlined workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6][10][20]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Mechanistic Insights: Western Blotting for Apoptotic Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases.[18][21][22][23][24][25][26][27]

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The quinazolinone scaffold represents a promising starting point for the development of novel anticancer agents capable of overcoming acquired drug resistance. While direct experimental evidence for the activity of this compound in drug-resistant cell lines is currently lacking, the potent tubulin-inhibiting activity of its close analog, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, provides a strong rationale for its investigation. Its distinct mechanism of action suggests potential efficacy against tumors that have developed resistance to DNA-damaging agents or targeted therapies that rely on specific signaling pathways.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. This includes determining its IC₅₀ values in a panel of drug-resistant cell lines, confirming its mechanism of action, and assessing its potential for synergistic combinations with existing chemotherapeutics. Such studies will be instrumental in determining the clinical potential of this and related quinazolinone derivatives in the ongoing fight against drug-resistant cancer.

References

  • J. S. El-Azab, et al. (2010). Bioorganic & Medicinal Chemistry, 18(17), 6188-6198.
  • S. Eckhardt. (2002). Cancer Chemotherapy and Pharmacology, 49(Suppl 1), S1-S2.
  • D. Raffa, et al. (2004). Journal of Medicinal Chemistry, 47(21), 5086-5095.
  • S. L. Cao, et al. (2015). European Journal of Medicinal Chemistry, 93, 354-364.
  • M. J. Mphahlele, et al. (2018). Bioorganic & Medicinal Chemistry, 26(1), 174-185.
  • M. Zahedifard, et al. (2015). Medicinal Chemistry Research, 24(7), 2823-2832.
  • A. McCluskey, et al. (2013). MedChemComm, 4(5), 827-833.
  • A. McCluskey, et al. (2024). RSC Medicinal Chemistry. [Link]

  • H. Yao, et al. (2017). European Journal of Medicinal Chemistry, 126, 849-861.
  • G. Rajveer, et al. (2010). European Journal of Medicinal Chemistry, 45(11), 5474-5479.
  • W. S. Ho, et al. (2002). Bioorganic & Medicinal Chemistry, 10(12), 4005-4012.
  • A. S. El-Azab, et al. (2010). European Journal of Medicinal Chemistry, 45(9), 4188-4198.
  • R. Costi, et al. (2009). Bioorganic & Medicinal Chemistry Letters, 19(24), 6980-6985.
  • Roche Applied Science. (n.d.). MTT Assay Protocol.
  • A. Shokrolahi, et al. (2016). RSC Advances, 6(8), 6467-6473.
  • Y. Dong, et al. (2014). Tropical Journal of Pharmaceutical Research, 13(10), 1647-1652.
  • M. Sharma, et al. (2013). Tetrahedron Letters, 54(38), 5222-5226.
  • A. McCluskey, et al. (2014). Bioorganic & Medicinal Chemistry, 22(1), 565-575.
  • F. Garkavtsev, et al. (2011). Proceedings of the National Academy of Sciences, 108(41), 17014-17019.
  • M. G. Ferlin, et al. (2013). Current Medicinal Chemistry, 20(1), 21-48.
  • R. Di Santo. (2016). RSC Advances, 6(113), 112156-112176.
  • A. McCluskey, et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22(16), 5267-5271.
  • L. Dahabiyeh, et al. (2022). Scientific Reports, 12(1), 21599.
  • A. Shokrolahi, et al. (2015). Journal of the Iranian Chemical Society, 12(10), 1835-1841.
  • J. Safari, et al. (2014). RSC Advances, 4(104), 59926-59933.
  • M. G. Ferlin, et al. (2013). Journal of Medicinal Chemistry, 56(4), 1733-1745.
  • R. Costi, et al. (2011). Journal of Medicinal Chemistry, 54(5), 1115-1129.
  • Bio-Techne. (n.d.). Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). Apoptosis western blot guide.
  • OncLive. (2020). Novel Tubulin-Targeting Therapies Make Headway.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • A. McCluskey, et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • X. Wang, et al. (2013). Blood, 122(21), 3894.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Can you help with Western Blot: Bax and BCL-2?
  • Rutgers University. (n.d.). Western blot analysis of bcl-2 family proteins.
  • M. S. Yar, et al. (2022). Drug Development Research, 83(4), 859-890.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • A. McCluskey, et al. (2012). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

Sources

validating the anticancer effects of "2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one" in vivo

The hypothetical results suggest our test compound is a promising therapeutic candidate with significant antitumor activity and a superior safety profile to Paclitaxel. Future studies should focus on pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing, evaluation in additional cancer models (e.g., patient-derived xenografts - PDX), and combination studies to explore potential synergies with other anticancer agents. [15][16]

References

  • Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)
  • Title: Orthotopic vs.
  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC Source: National Center for Biotechnology Information URL
  • Title: Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer?
  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: ResearchGate URL
  • Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC Source: National Center for Biotechnology Information URL
  • Title: Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing Source: Crown Bioscience URL
  • Title: Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review Source: ResearchGate URL
  • Title: In vivo Methods for Preclinical Screening of Anticancer Drugs Source: International Journal of Pharmacy and Biological Sciences URL
  • Title: What makes orthotopic patient-derived xenograft (O-PDX) models more clinically relevant than traditional patient-derived xenograft (PDX) or cell-derived xenograft (CDX) models?
  • Title: Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy Source: MDPI URL
  • Title: Syngeneic vs.
  • Title: Impact of Subcutaneous Versus Orthotopic Implantations on Patient-Derived Xenograft Transcriptomic Profiles Source: AACR Journals URL
  • Title: Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories Source: PLOS ONE URL
  • Title: Application Notes and Protocols for In Vivo Xenograft Models: Testing the Anticancer Efficacy of Andrastin C Source: BenchChem URL
  • Title: Next-Generation in vivo Modeling of Human Cancers - PMC Source: National Center for Biotechnology Information URL
  • Title: In Vivo Oncology Models for Drug Discovery Source: Eurofins Discovery URL
  • Title: In Vivo Oncology - Pharmacology Discovery Services Source: Eurofins Discovery URL
  • Title: Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)
  • Title: Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine - PMC Source: National Center for Biotechnology Information URL
  • Title: The crystal structure of 2,3-di(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)
  • Title: 2-(Pyridin-4-yl)quinazolin-4(3H)-ones as PI3K inhibitors.
  • Title: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Source: Preprints.

A Researcher's Guide to Target Engagement Studies of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding how a small molecule interacts with its intended cellular targets is a cornerstone of modern pharmacology. This guide provides a comprehensive framework for conducting target engagement studies on the novel compound, 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one. While direct target engagement data for this specific molecule is not yet prevalent in public literature, the extensive research on the broader quinazolinone class provides a robust roadmap for investigation.

The 2,3-dihydroquinazolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[1][2][3] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[1][4][5] Potential targets for quinazolinone-based compounds include protein kinases (such as EGFR, VEGFR-2, and AKT), tubulin, and ion channels like TRPM2.[4][5][6][7][8]

This guide will compare and contrast key experimental strategies to identify and validate the cellular targets of this compound, providing the technical details and scientific rationale necessary for robust experimental design.

Comparative Analysis of Target Engagement Methodologies

Choosing the appropriate assay to confirm target engagement is critical and depends on the research question, available resources, and the nature of the anticipated target. A multi-pronged approach that combines direct binding assays with functional cellular assays will yield the most conclusive evidence of a compound's mechanism of action.[9]

Methodology Principle Advantages Limitations Primary Application
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of a protein. This change is detected by heating cells or lysates and quantifying the amount of soluble protein remaining at different temperatures.[10][11][12]- Measures direct target engagement in a native cellular environment.[13][14] - Does not require modification of the compound or target protein. - Applicable to a wide range of soluble proteins.- Not suitable for membrane proteins or protein complexes that are not stable to heat. - Can be technically demanding and requires specific antibodies or mass spectrometry for detection.[14]Confirmation of direct binding to a hypothesized soluble target in intact cells or tissues.
Chemical Proteomics (e.g., Kinobeads) Immobilized, broad-spectrum inhibitors (like kinase inhibitors on beads) are used to capture a class of proteins from a cell lysate. A test compound is then used to compete for binding, and the displaced proteins are identified by mass spectrometry.[15][16][17][18]- Unbiased, proteome-wide screening to identify multiple potential targets simultaneously. - Provides insights into compound selectivity across a protein family (e.g., the kinome).[17][18]- Limited to target classes for which broad-spectrum affinity reagents exist (e.g., kinases). - May not capture all relevant interactions, particularly for allosteric inhibitors.[15] - Competition is assessed in cell lysates, which may not fully reflect the intracellular environment.[13]Unbiased target identification, especially for kinase inhibitors, and selectivity profiling.
In Vitro Functional Assays Measures the direct effect of the compound on the biochemical activity of a purified or recombinant target protein.- Provides quantitative measures of potency (e.g., IC50, Ki). - High-throughput and amenable to screening large compound libraries.- Lacks the complexity of the cellular environment (e.g., membrane permeability, off-target effects).[14] - Requires purified, active protein, which can be challenging to produce for some targets.Determination of enzymatic inhibition or functional modulation of a purified target.
Cell-Based Phenotypic Assays Measures the downstream cellular consequences of target engagement, such as inhibition of cell proliferation (e.g., MTT assay), apoptosis, or changes in signaling pathways.[4]- Directly assesses the biological impact of the compound in a cellular context. - Can reveal the overall efficacy and potential toxicity of a compound.- Does not directly confirm target engagement.[13] - Phenotypic effects can be due to off-target interactions.Evaluation of the functional consequences of compound treatment and for initial screening.

Experimental Workflows and Protocols

The following sections provide detailed workflows and step-by-step protocols for the recommended target engagement studies.

Unbiased Target Identification using Chemical Proteomics

Given that many quinazolinone derivatives target kinases, a chemical proteomics approach using kinobeads is a logical first step to identify potential protein kinase targets of this compound.

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Analysis cell_lysate Cell Lysate Preparation compound_incubation Incubate Lysate with This compound (or DMSO control) cell_lysate->compound_incubation kinobeads Add Kinobeads compound_incubation->kinobeads wash Wash Beads to Remove Non-specific Binders kinobeads->wash elute Elute Bound Proteins wash->elute ms_analysis LC-MS/MS Analysis elute->ms_analysis data_analysis Data Analysis: Identify proteins displaced by the compound ms_analysis->data_analysis

Caption: Workflow for Kinobeads-based target identification.

Detailed Protocol: Kinobeads Pulldown Assay

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line if anticancer effects are hypothesized) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate into separate tubes.

    • Add varying concentrations of this compound to the experimental tubes. Add DMSO as a vehicle control to the control tubes.

    • Incubate the lysates with the compound for a defined period (e.g., 1 hour) at 4°C with gentle rotation.

  • Affinity Purification:

    • Add kinobeads to each lysate and incubate for another defined period (e.g., 1-2 hours) at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS).

    • Perform in-solution or on-bead digestion of the eluted proteins with trypsin.

    • Desalt the resulting peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • Proteins that show a dose-dependent decrease in abundance in the compound-treated samples compared to the DMSO control are considered potential targets.

Target Validation with Cellular Thermal Shift Assay (CETSA)

Once potential targets are identified, CETSA is a powerful method to confirm direct binding in an intact cellular environment.[10][11][19]

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis treat_cells Treat Intact Cells with Compound or DMSO heat_cells Heat Cell Suspensions at a Range of Temperatures treat_cells->heat_cells cool_cells Cool Samples heat_cells->cool_cells lyse_cells Lyse Cells cool_cells->lyse_cells centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse_cells->centrifuge analyze_supernatant Analyze Soluble Fraction by Western Blot or Mass Spectrometry centrifuge->analyze_supernatant

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with this compound or DMSO vehicle control for a specified time.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures for a short duration (e.g., 3 minutes). A temperature gradient from 40°C to 70°C in 2-3°C increments is a good starting point.

    • Include an unheated control sample.

  • Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Western Blot Analysis:

    • Measure the protein concentration of the soluble fractions.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody specific for the putative target protein.

    • Use a suitable secondary antibody and detection reagent to visualize the protein bands.

    • Quantify the band intensities.

  • Data Analysis:

    • Plot the relative amount of soluble target protein as a function of temperature for both the compound-treated and DMSO-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates stabilization of the target protein and confirms direct engagement.[12]

Concluding Remarks

The investigation of target engagement for a novel compound like this compound requires a systematic and multi-faceted approach. Beginning with unbiased, proteome-wide screening methods such as chemical proteomics can reveal potential target classes. Subsequent validation with techniques like CETSA provides strong evidence of direct target binding within the complex milieu of a living cell.[13][20] These direct binding assays, when coupled with functional and phenotypic studies, will provide a comprehensive understanding of the compound's mechanism of action, paving the way for its further development as a chemical probe or therapeutic agent.

References

  • Determining target engagement in living systems - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • Methods for measuring binding and cellular engagement of ligands with target proteins. (2017).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • Kinobeads use immobilized kinase inhibitors as affinity reagents... (n.d.). ResearchGate. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015). ACS Publications. [Link]

  • CETSA. (n.d.). Pelago Bioscience. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. (2018). ResearchGate. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). ScienceDirect. [Link]

  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. (2018). PubMed. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central. [Link]

  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. (2015). ResearchGate. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (n.d.). PubMed Central. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (n.d.). RSC Publishing. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2023). National Center for Biotechnology Information. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one Analogues: Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one analogues. We will objectively compare the performance of these compounds, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential, primarily as anticancer agents.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core is a prominent heterocyclic scaffold renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] This versatility has established it as a "privileged structure" in drug discovery. The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on both the quinazoline and any appended rings.[2] Our focus here is on the 2-pyridin-4-yl substituted quinazolinone and its dihydro analogues, a class of compounds that has shown significant promise, particularly as inhibitors of key signaling pathways implicated in cancer.

The Core Directive: 2-Pyridin-4-yl-quinazolin-4-ones as PI3K Inhibitors

Recent studies have identified 2-(pyridin-4-yl)quinazolin-4(3H)-ones as a promising scaffold for the development of Phosphoinositide 3-kinase (PI3K) inhibitors.[3][4] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6]

A series of novel 2-(pyridin-4-yl)quinazolin-4(3H)-ones bearing different heterocyclic cores have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines.[3] The rationale behind this design is to explore the impact of diverse functionalities on the anticancer activity, with the 2-(pyridin-4-yl) moiety serving as a key pharmacophoric element for potential PI3K inhibition.

Comparative Analysis of Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of representative 2-(pyridin-4-yl)quinazolin-4(3H)-one analogues against HePG-2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colon carcinoma) cell lines.

Compound IDR Group (at position 3)HePG-2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
9 -NH-N=CH-(4-chlorophenyl)60.29 ± 1.06>100>100
12 -NH-N=CH-(4-methoxyphenyl)75.32 ± 1.22>100>100
16a -NH-N=CH-(2-hydroxyphenyl)82.15 ± 1.35>100>100
Doxorubicin (Reference Drug)69.60 ± 1.50--
Data sourced from Zeid et al., 2019.[3]

From this initial screen, compound 9 , with a 4-chlorophenyl hydrazone moiety at the 3-position, demonstrated the most significant activity against the HePG-2 cell line, with an IC₅₀ value comparable to the standard chemotherapeutic agent, doxorubicin.[3] This suggests that the electronic and steric properties of the substituent at the 3-position play a crucial role in modulating the cytotoxic potential of this scaffold. The presence of an electron-withdrawing group (chloro) on the phenyl ring appears to be more favorable for activity against HePG-2 cells compared to electron-donating groups (methoxy) or a hydroxyl group.

The Dihydro Analogue: Exploring the Impact of Saturation at the 1,2-Position

A key structural variation within this class of compounds is the saturation of the 1,2-double bond to form 2,3-dihydro-1H-quinazolin-4-ones. This seemingly minor change can significantly alter the three-dimensional shape, flexibility, and ultimately, the biological activity and mechanism of action of the molecule.

While direct comparative studies between 2-(pyridin-4-yl)quinazolin-4(3H)-one and its dihydro analogue are limited, broader studies on 2-aryl-2,3-dihydroquinazolin-4(1H)-ones reveal a distinct pharmacological profile. These dihydro analogues have been extensively investigated as broad-spectrum cytotoxic agents, with a notable mechanism of action being the inhibition of tubulin polymerization.[7][8]

Structure-Activity Relationship of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones as Tubulin Polymerization Inhibitors:

The following diagram illustrates the general SAR trends observed for 2-aryl-2,3-dihydroquinazolin-4(1H)-ones.

SAR_dihydros cluster_R2 C2-Substituent Effects cluster_R3 N3-Substituent Effects Core 2,3-dihydro-1H-quinazolin-4-one Core R2 Substituent at C2 Core->R2 Crucial for activity R3 Substituent at N3 Core->R3 Modulates potency Activity Cytotoxicity / Tubulin Inhibition R2->Activity R3->Activity Aromatic (e.g., Phenyl, Naphthyl) Aromatic (e.g., Phenyl, Naphthyl) Generally Potent Generally Potent Aromatic (e.g., Phenyl, Naphthyl)->Generally Potent Aliphatic Aliphatic Less Active Less Active Aliphatic->Less Active Electron-withdrawing groups Electron-withdrawing groups Variable effects Variable effects Electron-withdrawing groups->Variable effects Bulky groups Bulky groups Can decrease activity Can decrease activity Bulky groups->Can decrease activity Small alkyl groups Small alkyl groups Often well-tolerated Often well-tolerated Small alkyl groups->Often well-tolerated Aromatic rings Aromatic rings Can enhance activity Can enhance activity Aromatic rings->Can enhance activity

Caption: General SAR for 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones.

This suggests that the introduction of a pyridyl group at the 2-position of the 2,3-dihydro-1H-quinazolin-4-one scaffold could potentially lead to potent tubulin polymerization inhibitors. The nitrogen atom in the pyridine ring could offer additional hydrogen bonding interactions within the colchicine binding site of tubulin, a common target for quinazoline-based inhibitors.[7]

Experimental Protocols

General Synthesis of 2-Substituted-2,3-dihydroquinazolin-4(1H)-ones

A common and efficient method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves a one-pot, three-component reaction of isatoic anhydride, a primary amine, and an aldehyde or ketone.[9][10]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine isatoic anhydride (1 equivalent), a primary amine (1 equivalent), and pyridine-4-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran.[9]

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as sodium hydrogen sulfate (NaHSO₄), to the mixture.[9]

  • Reflux: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-(pyridin-4-yl)-2,3-dihydro-1H-quinazolin-4-one analogue.

Rationale: This one-pot synthesis is advantageous due to its operational simplicity, high atom economy, and the ability to generate a diverse library of analogues by varying the amine and aldehyde/ketone starting materials.

In Vitro PI3K Inhibition Assay (HTRF Assay)

The inhibitory activity of the synthesized compounds against PI3K can be determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11]

Experimental Workflow:

PI3K_Assay Start Prepare Assay Plate Add_Enzyme Add PI3K Enzyme Start->Add_Enzyme Add_Compound Add Test Compound Add_Enzyme->Add_Compound Add_Substrate Add ATP and PIP2 Substrate Add_Compound->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Add_Detection Add Detection Reagents (Eu-Ab, SA-APC, Biotin-PIP3) Incubate->Add_Detection Incubate2 Incubate at RT Add_Detection->Incubate2 Read Read HTRF Signal Incubate2->Read

Caption: Workflow for a PI3K HTRF Assay.

Principle: The assay measures the amount of PIP3 produced by the PI3K enzyme. In the absence of an inhibitor, the enzymatic reaction proceeds, and the resulting PIP3 displaces biotin-PIP3 from a detection complex, leading to a decrease in the FRET signal. Potent inhibitors will prevent PIP3 production, thus maintaining a high FRET signal.

In Vitro Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization can be assessed by a turbidimetric assay.[12][13]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., PEM buffer) and GTP.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) should be used as controls.

  • Initiate Polymerization: Initiate the polymerization by incubating the mixture at 37 °C.

  • Measure Turbidity: Monitor the change in absorbance (turbidity) at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of polymerization compared to the control.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The available data suggests that the oxidized quinazolin-4(3H)-one analogues can act as PI3K inhibitors, with the substitution at the 3-position being a key determinant of activity. In contrast, the dihydro analogues are more likely to exhibit cytotoxic effects through the inhibition of tubulin polymerization.

Future research in this area should focus on a systematic SAR study of the this compound core. This would involve:

  • Substitution on the Pyridine Ring: Investigating the effect of electron-donating and electron-withdrawing groups at various positions of the pyridine ring to optimize interactions with the target protein.

  • Substitution on the Quinazolinone Ring: Exploring a wider range of substituents at the N3-position and on the benzo ring of the quinazolinone core to enhance potency and selectivity.

  • Direct Comparative Studies: Performing head-to-head comparisons of the anticancer activity and mechanism of action of the oxidized and dihydro analogues to clearly delineate the impact of the 1,2-double bond.

By elucidating these detailed structure-activity relationships, it will be possible to design and synthesize more potent and selective analogues of this compound with enhanced therapeutic potential for the treatment of cancer.

References

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. J Med Chem.

  • Structures of quinazoline-based PI3K inhibitors and synthesized quinazolines 9, 12, and 16a as cytotoxic agents. ResearchGate.

  • Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorg Med Chem.

  • 2-(Pyridin-4-yl)quinazolin-4(3H)-ones as PI3K inhibitors. ResearchGate.

  • Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Xi'an Jiaotong University Research Portal.

  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Dev Res.

  • An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Manipal Research Portal.

  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

  • Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... ResearchGate.

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Med Chem Lett.

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules.

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules.

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Res Pharm Sci.

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate.

  • Synthesis of triazoloquinazolinone based compounds as tubulin polymerization inhibitors and vascular disrupting agents. Eur J Med Chem.

  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. J Med Chem.

  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. Eur J Med Chem.

  • Synthesis and biological evaluation of novel purinyl quinazolinone derivatives as PI3Kδ-specific inhibitors for the treatment of hematologic malignancies. ResearchGate.

  • Synthetic protocols to furnish 2,3‐dihydroquinazolin‐4(1H)‐ones from 2‐nitrobenzonitrile. Asian J Org Chem.

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Curr Med Chem.

  • 2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal.

  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal.

  • 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules.

  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology.

Sources

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Featuring the 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its successful development as a therapeutic agent or a chemical probe. This guide provides an in-depth, objective comparison of methodologies for kinase selectivity profiling, using the 2-pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one scaffold as a central example of a promising, yet under-characterized, chemical entity. We will explore the "why" and "how" of selectivity profiling, presenting supporting experimental data and detailed protocols to empower your research.

The Kinase Inhibitor's Dilemma: Potency vs. Selectivity

Protein kinases, numbering over 500 in the human genome, represent a major class of drug targets, particularly in oncology.[1][2] Their central role in cellular signaling pathways makes them attractive targets for therapeutic intervention.[3][4] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][2][3] A promiscuous inhibitor that binds to numerous "off-target" kinases can lead to unforeseen side effects and toxicity, complicating clinical development.[1][3][5] Conversely, a highly selective inhibitor offers a clearer mechanistic understanding and a potentially safer therapeutic window. Therefore, comprehensive selectivity profiling is not just a characterization step but a critical component of the drug discovery process.[3][6]

The quinazoline core is a well-established "privileged scaffold" in kinase inhibitor design, forming the backbone of several FDA-approved drugs like gefitinib and erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR).[7][8][9][10] The compound at the heart of our discussion, this compound, belongs to this promising class of molecules. While its specific kinase selectivity profile is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various kinases. This guide will use this scaffold as a template to discuss how one would approach its comprehensive profiling.

Methodologies for Unraveling Kinase Selectivity

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity, combining biochemical and cell-based assays to provide a holistic view of a compound's activity.

In Vitro Biochemical Kinase Assays

These assays directly measure the inhibitory activity of a compound against a panel of purified, recombinant kinases. The fundamental principle involves quantifying the phosphorylation of a substrate by a kinase in the presence of the inhibitor.[11] Radiometric assays, using [γ-³²P]ATP or [γ-³³P]ATP, are a classic and robust method, while non-radioactive methods based on fluorescence or luminescence are more common in high-throughput screening.[12][13]

Illustrative Data Presentation: Hypothetical Selectivity Profile of a Quinazoline-based Inhibitor

To demonstrate how data from such a screen is presented, we have generated a hypothetical selectivity profile for a compound with the this compound scaffold. This data is for illustrative purposes and is based on the known activities of other quinazoline-based inhibitors.

Kinase TargetIC50 (nM)% Inhibition at 1 µM
EGFR (Wild-Type)1598%
EGFR (L858R/T790M)899%
HER215075%
VEGFR280040%
SRC>10,000<10%
ABL1>10,000<10%

This table clearly indicates a potent and relatively selective inhibition of EGFR, with some off-target activity on HER2 and VEGFR2 at higher concentrations.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol provides a general framework for an in vitro kinase assay.[14][15][16][17]

  • Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the recombinant kinase, and the substrate (e.g., a specific peptide or protein).

  • Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should ideally be close to the Kₘ value for each kinase to provide a more accurate measure of inhibitor potency.[3]

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose), wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram: In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_buffer Prepare Kinase Buffer setup_reaction Add Kinase, Substrate, and Buffer to Plate prep_buffer->setup_reaction prep_compound Dilute Test Compound add_inhibitor Add Test Compound prep_compound->add_inhibitor setup_reaction->add_inhibitor initiate_reaction Add ATP/[γ-³³P]ATP add_inhibitor->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction spot_filter Spot on Filter & Wash stop_reaction->spot_filter measure_radioactivity Scintillation Counting spot_filter->measure_radioactivity analyze_data Calculate IC50 measure_radioactivity->analyze_data

Caption: Workflow of a typical in vitro radiometric kinase assay.

Cell-Based Target Engagement Assays: NanoBRET™

While biochemical assays are essential, they do not always reflect an inhibitor's activity in a cellular context, where factors like cell permeability and competition with high intracellular ATP concentrations come into play. The NanoBRET™ Target Engagement Assay is a live-cell method that measures the binding of a compound to a specific kinase.[18][19][20] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same kinase. A test compound that engages the target kinase will compete with the tracer, leading to a decrease in the BRET signal.[18][19][20]

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol is a generalized version based on the principles of the NanoBRET™ assay.[18][21]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect them with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the transfected cells into a white, 96-well assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of a specific NanoBRET™ tracer at a fixed concentration.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound entry and binding equilibrium.

  • Lysis and Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. The extracellular inhibitor prevents any signal from luciferase released from dead cells.

  • BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which reflects the compound's apparent affinity for the target kinase in live cells.

Diagram: Principle of the NanoBRET™ Assay

G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_NanoLuc Kinase-NanoLuc Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Binding BRET_Signal BRET Signal Tracer->BRET_Signal Energy Transfer Kinase_NanoLuc_2 Kinase-NanoLuc Inhibitor Inhibitor Inhibitor->Kinase_NanoLuc_2 Binding Tracer_2 Fluorescent Tracer No_BRET No BRET Signal

Caption: Competitive displacement of a fluorescent tracer in the NanoBRET™ assay.

Chemical Proteomics: Kinobeads™

For a broad, unbiased view of a compound's selectivity, chemical proteomics approaches like Kinobeads™ are invaluable.[22][23][24][25][26] This technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate.[22][23][24][25][26] By pre-incubating the lysate with a free inhibitor of interest, one can perform a competition experiment. The inhibitor will compete with the beads for binding to its target kinases. The proteins captured on the beads are then identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a particular kinase captured on the beads indicates that it is a target of the free inhibitor.[22][24]

Experimental Protocol: Kinobeads™ Kinase Profiling

This is a simplified workflow for a Kinobeads™ experiment.[22][24]

  • Cell Lysis: Prepare a native cell lysate from the cell line or tissue of interest.

  • Compound Incubation: Incubate the cell lysate with increasing concentrations of the test inhibitor or a DMSO control.

  • Kinobeads™ Pulldown: Add the Kinobeads™ slurry to the lysate and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Compare the protein abundance in the inhibitor-treated samples to the control. A dose-dependent decrease in the abundance of a kinase indicates it is a target of the inhibitor.

Diagram: Kinobeads™ Workflow

G cluster_prep Sample Preparation cluster_pulldown Affinity Pulldown cluster_analysis Mass Spectrometry & Data Analysis cell_lysis Prepare Cell Lysate compound_incubation Incubate Lysate with Inhibitor cell_lysis->compound_incubation add_kinobeads Add Kinobeads compound_incubation->add_kinobeads incubation Incubate for Kinase Binding add_kinobeads->incubation washing Wash Beads incubation->washing elution_digestion Elute and Digest Proteins washing->elution_digestion lc_ms LC-MS/MS Analysis elution_digestion->lc_ms data_analysis Identify and Quantify Kinase Targets lc_ms->data_analysis

Sources

A Strategic Guide to Investigating Cross-Resistance with 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-resistance profile of the novel compound, 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one. Given the nascent stage of research on this specific molecule, we will operate under a plausible and scientifically-grounded hypothetical mechanism of action: that this compound functions as a tubulin polymerization inhibitor, a class of agents with broad cytotoxic activity against various cancer cell lines.[1][2]

The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Understanding the potential for cross-resistance—where resistance to one drug confers resistance to others—is paramount in predicting clinical efficacy and guiding the development of second-line therapies. This guide will detail the experimental workflow to generate a resistant cancer cell line and subsequently characterize its cross-resistance profile against a panel of clinically relevant chemotherapeutic agents.

The Rationale: Why Investigate Cross-Resistance for a Novel Tubulin Inhibitor?

Tubulin, a critical component of the cytoskeleton, is a well-validated target for anticancer drugs.[1] Agents that interfere with tubulin dynamics can induce cell cycle arrest and apoptosis.[1] However, resistance to tubulin-targeting agents is common and can arise through various mechanisms, including mutations in the tubulin protein itself, overexpression of efflux pumps, or alterations in cell cycle checkpoints.

By establishing a cell line with acquired resistance to this compound, we can probe the underlying resistance mechanisms. The subsequent cross-resistance profiling will reveal whether this resistance is target-specific or mediated by a more general mechanism, such as multidrug resistance. This knowledge is invaluable for the strategic development and positioning of this novel compound in the landscape of cancer therapeutics.

Experimental Workflow: From Drug-Sensitive to Drug-Resistant

The generation of a drug-resistant cell line is a foundational step in cross-resistance studies. This is typically achieved through a process of continuous exposure to escalating concentrations of the selective agent.

Diagram of the Resistance Induction Workflow

G A Parental Cancer Cell Line (e.g., MCF-7) B Initial Exposure to Low Concentration of 2-Pyridin-4-yl-2,3-dihydro- 1H-quinazolin-4-one (e.g., 0.5x IC50) A->B Inoculate C Monitor Cell Viability and Proliferation B->C Culture D Gradual Dose Escalation (e.g., 2-fold increase) Upon Recovery of Proliferation C->D Assess D->C Repeat Cycle E Establishment of a Stable Resistant Cell Line D->E Achieve Resistance G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention Points Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle CompoundX 2-Pyridin-4-yl-2,3-dihydro- 1H-quinazolin-4-one (Hypothesized) CompoundX->Tubulin Inhibits Polymerization Vinca Vinca Alkaloids Vinca->Tubulin Inhibits Polymerization Taxanes Taxanes Taxanes->Microtubule Stabilizes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Caption: Hypothetical mechanism of action and points of intervention for tubulin-targeting agents.

Experimental Protocol for Cross-Resistance Assessment
  • Cell Seeding:

    • Seed both the parental and the resistant cell lines in 96-well plates at an appropriate density.

  • Drug Treatment:

    • Treat the cells with a serial dilution of each comparator drug.

    • Include a vehicle control for each cell line.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assay:

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the percentage of viable cells relative to the vehicle control.

  • Data Analysis:

    • Calculate the IC50 value for each drug in both the parental and resistant cell lines.

    • The Resistance Factor (RF) is calculated as: RF = IC50 (Resistant Line) / IC50 (Parental Line)

Data Presentation and Interpretation

The results of the cross-resistance study should be summarized in a clear and concise table.

Compound ClassDrugParental IC50 (nM)Resistant IC50 (nM)Resistance Factor (RF)
Hypothesized Tubulin Inhibitor This compound 10 >1000 >100
Tubulin Inhibitors Vinblastine5550110
Paclitaxel8900112.5
Combretastatin A4121300108.3
DNA Damaging Agents Doxorubicin50551.1
Cisplatin100011001.1
Antimetabolites 5-Fluorouracil500052001.04

Interpretation of Potential Outcomes:

  • High RF for all tubulin inhibitors, Low RF for other agents: This pattern suggests a target-specific resistance mechanism, such as a mutation in the tubulin gene that affects the binding of multiple tubulin-targeting drugs.

  • High RF for this compound and some, but not all, other tubulin inhibitors: This could indicate a more specific resistance mechanism, perhaps affecting a particular binding site on the tubulin protein.

  • High RF for a broad range of compounds with different mechanisms of action: This is indicative of a non-specific resistance mechanism, such as the overexpression of multidrug resistance (MDR) efflux pumps (e.g., P-glycoprotein).

  • Collateral Sensitivity (RF < 1): In some cases, resistance to one drug can lead to increased sensitivity to another. This is a highly desirable outcome with significant clinical implications.

Concluding Remarks

This guide outlines a robust and systematic approach to elucidating the cross-resistance profile of this compound. By employing the described methodologies, researchers can gain critical insights into the potential mechanisms of resistance to this novel compound. This information is not only academically valuable but also essential for the strategic planning of future preclinical and clinical development, ultimately contributing to the advancement of more effective cancer therapies. The diverse biological activities reported for the broader class of quinazolinone derivatives, including antimicrobial and TRPM2 inhibitory effects, suggest that similar cross-resistance studies could be adapted for different disease contexts should the primary mechanism of action of this specific compound be determined to lie elsewhere. [1][3]

References

  • Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC. (2015).
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.).
  • Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors - PubMed. (2018).
  • Synthesis and biological activity of some substituted 2-phenyl-quinazolin- 4-ones. (2018).
  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of - Baghdad Science Journal. (n.d.).
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PubMed Central. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC - PubMed Central. (n.d.).
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principle: Hazard Assessment and Precaution

  • Pyridine Derivatives: These compounds are often flammable and are known to be harmful if swallowed, inhaled, or on contact with skin.[1][2][3][4] Combustion can produce toxic fumes, including oxides of nitrogen.[3][4]

  • Quinazolinone Derivatives: This class of compounds has a broad spectrum of biological activities.[5][6][7][8][9][10] Safety data for analogous structures, such as Quinazolin-4(1H)-one, indicate potential for skin, eye, and respiratory irritation, and are harmful if swallowed.[11]

Anticipated Hazard Profile
Hazard CategoryAnticipated RiskRationale & Sources
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulBased on hazards of pyridine and quinazolinone parent structures.[1][4][11]
Skin Corrosion / Irritation Causes skin irritationCommon hazard for both pyridine and quinazolinone derivatives.[1][11]
Serious Eye Damage / Irritation Causes serious eye irritationCommon hazard for quinazolinone derivatives.[11]
Flammability Potentially flammablePyridine is a flammable liquid; this property may carry over.[3][4][14]
Specific Target Organ Toxicity May cause respiratory irritationA known hazard for similar quinazolinone structures.[11]
Environmental Hazard Potentially toxic to aquatic lifePyridine exhibits aquatic toxicity.[3] Discharge to waterways is prohibited.[3][15]

Core Disposal Principles: A Self-Validating System

Adherence to the following core principles ensures a disposal process that is safe, compliant, and environmentally responsible. These steps are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12]

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation. This includes ordering reasonable quantities of the chemical and ensuring efficient use in experimental protocols.[13]

  • Segregation: Never mix incompatible waste streams.[13][16] Waste containing 2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one should be collected in a dedicated container, separate from acids, bases, and strong oxidizing agents.[17]

  • Container Management: Use only chemically compatible, leak-proof containers that are in good condition.[12][17] Containers must be kept tightly sealed when not in use and stored in a designated, well-ventilated, and secure waste accumulation area.[1] Do not fill containers beyond 90% capacity to allow for expansion.[18]

  • Labeling: All hazardous waste containers must be clearly labeled the moment waste is first added.[19][20] The label must include the words "Hazardous Waste," the full chemical name, and the date accumulation started.[1][20]

Step-by-Step Disposal Protocol

The following workflow provides a procedural guide for handling and disposing of various waste streams contaminated with this compound.

Step 1: Waste Identification and Segregation
  • Solid Waste:

    • Collect unused or expired solid this compound, contaminated weigh boats, and spatulas in a dedicated solid hazardous waste container.

    • This container should be rigid, made of a compatible material (e.g., high-density polyethylene, HDPE), and feature a secure lid.[1]

  • Liquid Waste:

    • Collect solutions containing the compound in a dedicated liquid hazardous waste container.

    • Ensure the container material is compatible with the solvent used (e.g., glass or appropriate plastic). Do not mix aqueous and organic solvent waste unless explicitly permitted by your institution's EHS office.

  • Contaminated Labware and PPE:

    • Dispose of all contaminated items, including gloves, disposable lab coats, bench paper, and pipette tips, in a designated hazardous waste bag or container for solid waste.[1]

    • Glassware intended for reuse must be decontaminated by rinsing with a suitable solvent, collecting the rinsate as hazardous liquid waste.

Step 2: Container Labeling and Storage
  • Labeling: Immediately affix a completed hazardous waste tag to the container.[19] Ensure all fields are filled out accurately, including the full chemical name and concentration.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel and should have secondary containment (e.g., a spill tray).[13][20]

Step 3: Managing "Empty" Containers

An "empty" container that held this compound must still be managed carefully.

  • Triple Rinsing: Because the compound's parent structures can be acutely toxic, the container should be triple-rinsed with a suitable solvent.[20]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[20]

  • Final Disposal: Once triple-rinsed, deface or remove the original chemical label, and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.[19][20]

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not dispose of this chemical down the drain or in regular trash.[12][15]

  • Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste disposal contractor to schedule a waste pickup.[1] Follow their specific procedures for waste consolidation and transport.

Emergency Protocol: Spill Management

Accidental spills must be treated as hazardous and handled immediately to mitigate exposure and environmental contamination.[19]

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.[1] For larger spills, a respirator may be necessary.[17]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the spill.[1]

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.[1][21]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report: Report the incident to your supervisor and EHS office as per your institution's policy.[21]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_generation Waste Generation Point cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway A Generation of Waste (Solid, Liquid, PPE, Spill) B Is waste contaminated with This compound? A->B C Segregate into Dedicated Hazardous Waste Container (Solid vs. Liquid) B->C  Yes   G Follow General Lab Waste Procedures B->G  No   D Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Date C->D E Store in Secure Satellite Accumulation Area (with Secondary Containment) D->E F Contact EHS for Pickup by Licensed Contractor E->F

Caption: Decision workflow for handling waste containing this compound.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety website.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • BenchChem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
  • Environmental Marketing Services. Safe Disposal of Laboratory Chemicals. Retrieved from Environmental Marketing Services website.
  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE.
  • Washington State University. Standard Operating Procedure for Pyridine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • PubChem. 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydroquinazolin-2-one.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
  • BenchChem. Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2023, September 25). Safety Data Sheet: Quinazolin-4(1H)-one.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • PubChem. 4-pyridin-2-yl-1H-quinazolin-2-one.
  • ChemScene. 2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment website.
  • Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • BLDpharm. 2-(Pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Yale University. Management of Hazardous Waste Procedure. Retrieved from Yale Environmental Health & Safety website.
  • Kumar, A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances.
  • Khan, I., et al. (2022). 2,3-Dihydroquinazolin-4(1H)
  • ResearchGate. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.
  • Carl ROTH. Safety Data Sheet: Pyridine ≥99 %, for synthesis.
  • University of Newcastle. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
  • Spandidos Publications. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
  • ResearchGate. (2025, August 10). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • European Patent Office. (2004, November 4). Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising sai.
  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
  • BenchChem. Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • ResearchGate. The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions.
  • PubMed. (2024, March 6). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
  • ResearchGate. (2025, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • U.S. Environmental Protection Agency. 2(1H)-Quinazolinone, 3,4-dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-Pyridin-4-yl-2,3-dihydro-1H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.